Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Description
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Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
oxan-4-yl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2 |
InChI Key |
PHPCZKXXBSAOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Characterization & Crystallographic Protocol: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
The following technical guide details the structural analysis and crystallographic workflow for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1402232-53-4), a critical scaffold in kinase inhibitor development (e.g., TTK/MPS1 inhibitors).
Executive Summary
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a bifunctional pharmacophore combining a polar tetrahydropyran (THP) core with a basic pyridine moiety and a primary amine linker. In fragment-based drug design (FBDD), this scaffold is prized for its ability to probe solvent-exposed kinase pockets while maintaining a rigid sp³-rich geometry.
This guide provides a comprehensive protocol for the solid-state characterization of this molecule. Because the free base is prone to conformational flexibility and low melting points, this analysis focuses on salt selection strategies , conformational locking , and diffraction workflows required to resolve its atomic coordinates for structure-activity relationship (SAR) modeling.
Molecular Architecture & Conformational Analysis
Before wet-lab crystallization, a theoretical understanding of the molecular geometry is required to interpret electron density maps correctly.
Stereochemistry and Geometry
-
Chirality: The molecule is achiral . The central tetrahydropyran ring possesses a plane of symmetry passing through the ether oxygen (O1) and the quaternary carbon (C4), provided the pyridine and methanamine substituents align with this plane or average out dynamically.
-
Ring Conformation: The THP ring predominantly adopts a chair conformation .
-
Substituent Orientation (The C4 Anomaly):
-
The C4 position is quaternary, substituted by a bulky pyridin-4-yl group and a flexible methanamine (-CH₂NH₂) group.
-
Steric Drive: In 4,4-disubstituted cyclohexanes/pyrans, the bulkier group typically occupies the equatorial position to minimize 1,3-diaxial interactions. The pyridine ring is significantly bulkier than the methanamine; therefore, the Pyridine-Equatorial / Methanamine-Axial conformer is thermodynamically favored.
-
pKa and Protonation Sites
Understanding protonation is vital for salt screening:
-
Primary Amine (-CH₂NH₂): High basicity (Estimated pKa ~9.5–10.5). First site of protonation.
-
Pyridine Nitrogen: Moderate basicity (Estimated pKa ~5.2). Second site of protonation.
-
Implication: In a stoichiometric 1:1 acid screen, the primary amine will protonate first, forming a mono-cation. Dihydrochloride salts will protonate both, potentially altering the crystal packing via charge repulsion.
Experimental Workflow: Crystallization & Data Collection
The following workflow is designed to maximize the probability of obtaining X-ray quality single crystals.
Visualization of the Workflow
Caption: Operational workflow for converting the raw pharmacophore into a refined crystal structure.
Detailed Protocol
Phase 1: Salt Screening (Critical Step)
The free base of this molecule is likely an oil or a low-melting solid due to the flexible methanamine linker. To rigidify the lattice:
-
Acids: Screen HCl (chloride), Oxalic acid (oxalate), and Fumaric acid (fumarate).
-
Why Fumarate? Dicarboxylic acids can bridge the primary amine and pyridine nitrogen, creating supramolecular chains.
-
-
Stoichiometry: Use 1:1 (targeting amine) and 1:2 (targeting amine + pyridine).
Phase 2: Solvent Selection
The molecule is polar. Avoid non-polar solvents (Hexane) as they will cause oiling out.
-
Primary Solvents: Methanol, Ethanol, Isopropanol.
-
Anti-solvents: Diethyl ether, Acetone, Acetonitrile.
-
Technique: Vapor diffusion (sitting drop). Dissolve 5 mg of salt in 50 µL Methanol; equilibrate against 500 µL Acetone.
Phase 3: Data Collection & Reduction
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream). This freezes the rotation of the methanamine side chain (-CH₂-NH₂), which typically exhibits high thermal motion at room temperature.
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for small organic crystals to boost signal.
-
Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the amine, which are crucial for defining the hydrogen bond network.
Structural Solution & Refinement Strategy
Once diffraction data is collected, use the following parameters for refinement (software: Olex2 or SHELX).
Refinement Parameters Table
| Parameter | Setting/Constraint | Rationale |
| Space Group | P2₁/c or P-1 (Predicted) | Common for achiral organic salts. |
| Disorder Handling | PART 1 / PART 2 | The THP ring may show chair-flip disorder; the methanamine tail is often disordered. |
| Hydrogen Atoms | HFIX 23 (CH₂), HFIX 137 (CH₃) | Constrain C-H geometry. |
| Amine Protons | Semi-free refinement | Locate in difference map (F₀-Fc) to confirm protonation state (NH₃⁺ vs NH₂). |
| Weighting | WGHT 0.1 | Adjust to flatten variance. |
Handling the "Methanamine Wobble"
The -CH₂NH₂ group acts as a "tail" with significant rotational freedom. If the electron density for the terminal nitrogen is smeared:
-
Apply DFIX constraints to fix the C-N bond length (~1.47 Å).
-
Apply SIMU/DELU restraints to enforce similar atomic displacement parameters (ADPs) for the tail atoms.
Structural Insights & Drug Design Relevance
Resolving this structure provides three key data points for medicinal chemistry:
The Interaction Network
In the crystal lattice, expect a robust hydrogen bonding network.
-
Donor: The protonated primary amine (-NH₃⁺).
-
Acceptor: The Pyridine Nitrogen (if unprotonated) or the Counter-ion (Cl⁻, Carboxylate).
-
Weak Acceptor: The THP Ether Oxygen (O1).
Visualizing the Interaction Logic:
Caption: Predicted hydrogen bond donors and acceptors driving crystal packing.
Pharmacophore Vector Analysis
The crystal structure defines the Vector Angle between the Pyridine ring centroid and the Amine Nitrogen.
-
Why it matters: In kinase binding (e.g., TTK), the pyridine often binds to the hinge region, while the amine extends into the solvent front or interacts with a ribose-pocket residue (e.g., Asp/Glu).
-
Measurement: Measure the torsion angle
(C_pyridine - C4_THP - C_methanamine - N). A fixed angle in the crystal suggests a low-energy conformation that should be used as the starting pose for docking studies.
References
-
Molecular Source: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1402232-53-4).[1][2][3] Commercially available via BLD Pharm, Sigma-Aldrich, and Aaron Chemicals.
-
Source:
-
- Crystallography Methodology: Massa, W. (2004).
-
Refinement Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Source:
-
- Conformational Analysis of THP: Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Context for THP ring geometry).
-
Kinase Inhibitor Context: "Indazole compounds as kinase inhibitors" (Patent EP 2766352 B1).
-
Source:
-
Sources
- 1. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1402232-53-4 | MFCD23924527 | (4-(Pyridin-4-yl)tetrahydro-2H-pyran-4-yl)methanamine [aaronchem.com]
- 3. 1402232-53-4|(4-(Pyridin-4-yl)tetrahydro-2H-pyran-4-yl)methanamine|BLDpharm [bldpharm.com]
Discovery of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide to a Privileged Kinase Scaffold
Executive Summary
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 219660-76-1, HCl salt) represents a "privileged structure" in modern medicinal chemistry, specifically within the design of type I and type II kinase inhibitors. This chiral amine serves as a critical intermediate, linking the ATP-binding core of a drug (e.g., Indazole, Pyrazole) to solvent-exposed regions of the kinase pocket.
Its discovery marks a pivotal shift from lipophilic cycloalkyl linkers to polar, metabolically stable heterocycles. By incorporating a basic pyridine (H-bond acceptor) and a tetrahydropyran (THP) ether, this scaffold simultaneously optimizes solubility , metabolic stability (low clearance), and hinge-region binding affinity . This guide details the rational design, validated synthesis protocols, and structural applications of this compound in targeting TTK (Mps1) and ALK5 kinases.
Rational Design & Structural Biology
The "Discovery" of this compound was not serendipitous but a result of multi-parameter optimization (MPO) in lead optimization campaigns.
The Pharmacophore Shift
Early kinase inhibitors often utilized benzyl amines or cyclohexyl methylamines. While potent, these moieties suffered from high lipophilicity (LogP > 4) and rapid metabolic oxidation by CYP450 enzymes.
The replacement with Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine introduces two key advantages:
-
The Tetrahydropyran (THP) Ring: Acts as a bioisostere for cyclohexane but lowers LogP (~1.5 unit drop) and eliminates a metabolic "soft spot" (benzylic oxidation is reduced).
-
The Pyridine Ring: Provides a specific H-bond acceptor vector. In many crystal structures (e.g., TTK inhibitors), this nitrogen interacts with water networks or specific residues (e.g., Lysine/Aspartate) near the gatekeeper region.
Structural Logic Diagram
The following diagram illustrates the functional role of each component in the scaffold.
Figure 1: Pharmacophore decomposition of the Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine scaffold.[1][2]
Chemical Synthesis Protocols
The synthesis of this compound requires controlling the formation of a sterically hindered C-N bond between two heterocyclic rings. Below are two validated routes: the Scalable Racemic Route and the Enantioselective Route (preferred for clinical candidates).
Route A: Grignard Addition & Reductive Amination (Scalable)
This route is ideal for generating gram-scale quantities of the racemic amine for initial SAR (Structure-Activity Relationship) screening.
Reagents:
-
4-Cyanopyridine
-
4-Chloro-tetrahydro-2H-pyran
-
Magnesium turnings / Iodine (initiator)[2]
-
Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN)
Protocol:
-
Grignard Formation:
-
Activate Mg turnings (1.2 eq) with
in dry THF. -
Add 4-Chloro-tetrahydro-2H-pyran (1.0 eq) dropwise at reflux to form (tetrahydro-2H-pyran-4-yl)magnesium chloride .
-
-
Ketone Synthesis:
-
Cool the Grignard solution to 0°C.
-
Cannulate into a solution of 4-Cyanopyridine (0.9 eq) in THF. Stir at RT for 4h.[3]
-
Quench: Acidic hydrolysis (1M HCl) converts the intermediate imine salt to Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanone .
-
Yield: Typically 65-75%.
-
-
Reductive Amination:
-
Dissolve the ketone in Methanol (MeOH).
-
Add Ammonium Acetate (
, 10 eq) and Sodium Cyanoborohydride ( , 1.5 eq). -
Stir at 60°C for 12h.
-
Workup: Basify with NaOH, extract with DCM. Purify via flash chromatography (DCM:MeOH:NH3).
-
Route B: Ellman’s Sulfinamide (Enantioselective)
For drug development, the (R)- or (S)-enantiomer is often required. This route yields >98% ee.
Reagents:
-
Pyridin-4-carboxaldehyde[4]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide (
) -
4-Tetrahydropyranyl lithium (generated from 4-iodo-THP + t-BuLi)
Protocol:
-
Imine Formation:
-
Mix Pyridin-4-carboxaldehyde (1.0 eq), (R)-Sulfinamide (1.1 eq), and
(2.0 eq) in dry DCM. -
Stir 16h at RT. Quench with brine. Filter Ti salts. Isolate the Sulfinimine .
-
-
Diastereoselective Addition:
-
Generate 4-Lithio-tetrahydropyran (from 4-iodo-THP and t-BuLi at -78°C in
). -
Add the Sulfinimine solution slowly at -78°C. The chiral auxiliary directs the nucleophilic attack to one face of the imine.
-
-
Deprotection:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.
-
Precipitate the product as the Chiral Amine Hydrochloride salt .
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathways for the generation of the target amine scaffold.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical specifications must be met.
Quantitative Data Table
| Property | Specification | Method |
| Molecular Formula | High-Res Mass Spec (HRMS) | |
| Molecular Weight | 192.26 g/mol (Free base) | Calculated |
| Appearance | White to Off-white Solid (HCl salt) | Visual |
| 400 MHz NMR | ||
| Purity | > 98.0% | HPLC (254 nm) |
| Solubility | > 50 mg/mL in Water (HCl salt) | Saturation Shake-flask |
Key NMR Diagnostic Signals
-
The Chiral Methine Proton: Look for a doublet (or broad singlet) around
3.8 - 4.2 ppm . Its integration must be exactly 1H. -
The Pyridine Doublets: Characteristic AA'BB' system for 4-substituted pyridine at
8.5-8.7 ( -protons) and 7.3-7.5 ( -protons). -
The THP Multiplets: Complex aliphatic signals between
1.2 - 3.9 ppm . The protons adjacent to oxygen appear downfield (~3.9 ppm).
Application in Drug Discovery (Case Study)
This amine is most notably utilized in the synthesis of TTK (Mps1) Inhibitors , such as those described in patent EP2766352B1 [1].
Experimental Workflow for Coupling:
-
Core Preparation: An Indazole-5-carboxylic acid core is activated using HATU or TBTU in DMF.
-
Coupling: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq) is added along with DIPEA (3.0 eq).
-
Reaction: Stirred at RT for 2-4 hours.
-
Result: Formation of the amide bond.[5][6] The pyridine ring of the amine moiety typically extends into the solvent channel, improving the solubility of the otherwise insoluble indazole core.
Why it works: The "Pyridine-THP" combination creates a "solubility anchor." The pyridine nitrogen can be protonated at physiological pH (or in formulation), drastically improving oral bioavailability compared to phenyl analogs.
References
-
European Patent Office. (2014). Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. EP 2766352 B1.
-
Liu, Y., et al. (2015). Discovery of Orally Bioavailable TTK Inhibitors: 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry.
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
-
PubChem. (2025). Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanamine Derivatives. National Library of Medicine.
Sources
- 1. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide | MDPI [mdpi.com]
- 5. WO2015144902A1 - Efficient synthesis of amines and amides from alcohols and aldehydes by using cascade catalysis - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Note: High-Resolution Characterization of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine Activity
This Application Note is designed for medicinal chemists and lead discovery biologists. It treats Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (hereafter referred to as Compound A ) as a high-value pharmacophore scaffold, likely utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., ROCK, JAK, or ALK).
The "activity" of such a structural fragment is defined by three critical parameters:
-
Binding Kinetics (
): Physical interaction with the target protein. -
Functional Inhibition (
): Ability to displace ATP or block catalytic function. -
Metabolic Liability: Susceptibility to oxidative deamination by Monoamine Oxidases (MAO).
Introduction & Mechanistic Rationale
Compound A represents a "privileged structure" in kinase inhibitor design.[1] Its topology suggests a dual-interaction mechanism:
-
Pyridin-4-yl moiety: Acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (mimicking the adenine ring of ATP).
-
Tetrahydro-2H-pyran-4-yl group: Provides lipophilic bulk and shape complementarity, often directing the molecule toward the solvent front or the ribose-binding pocket.
-
Methanamine linker: Provides a rotatable vector and a primary amine handle for further synthetic elaboration or hydrogen bonding with catalytic residues (e.g., conserved glutamates).
Because fragments often exhibit rapid dissociation rates (fast
Experimental Workflow Diagram
The following logic gate ensures that only validated binders progress to functional and metabolic profiling.
Caption: Integrated workflow for characterizing fragment activity, moving from biophysical binding (SPR) to biochemical function (TR-FRET) and liability profiling (MAO).
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Determine the dissociation constant (
Materials
-
Instrument: Biacore T200 or 8K (Cytiva).
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
-
Ligand: Recombinant Human ROCK2 (residues 1-543), >90% purity.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
Step-by-Step Methodology
-
Target Immobilization (Amine Coupling):
-
Activate flow cells (Fc2) with EDC/NHS (1:1) for 420s.
-
Dilute ROCK2 to 20
g/mL in 10 mM Sodium Acetate (pH 5.0). -
Inject protein to reach a target density of 3,000 - 4,000 RU (Response Units).
-
Note: High density is required for low-molecular-weight fragments (
Da) to generate sufficient signal ( ). -
Block with 1 M Ethanolamine-HCl (pH 8.5).[2] Use Fc1 as a reference surface (activated/blocked without protein).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index mismatches. This is non-negotiable for fragment screening.
-
-
Kinetic Injection Cycle (Multi-Cycle Kinetics):
-
Prepare Compound A as a 2-fold dilution series in Running Buffer (Range: 500
M down to 15 M). -
Flow Rate: 30
L/min. -
Contact Time: 60 seconds (Association).
-
Dissociation Time: 120 seconds.
-
Regeneration: None usually required for fragments (rapid dissociation). If needed, use 1 min wash with running buffer.
-
-
Data Analysis:
-
Zero-align to baseline and subtract the reference channel (Fc2 - Fc1).
-
Apply Solvent Correction.
-
Fit data to a 1:1 Langmuir Binding Model .
-
Success Criteria:
value of .
-
Protocol B: TR-FRET Competitive Binding Assay
Objective: Measure the functional ability of Compound A to displace a known tracer from the ATP binding site (IC50 determination). Rationale: Validates that the binding observed in SPR is occurring at the functional (ATP) pocket and not an allosteric site.
Materials
-
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HTRF® Kinase Binding (Cisbio).
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).
-
Antibody: Eu-anti-GST or Eu-anti-His (matching the kinase tag).
-
Plate: 384-well low-volume white polystyrene plate.
Step-by-Step Methodology
-
Reagent Prep:
-
1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Compound A: Prepare 10 mM stock in 100% DMSO. Perform 1:3 serial dilution (Top conc: 1 mM).
-
-
Plate Loading (Total Volume 20
L):-
Step 1: Add 5
L of Compound A (diluted in buffer to 4X final conc, 4% DMSO). -
Step 2: Add 5
L of Kinase/Antibody Mix (Optimized concentrations, typically 5 nM Kinase / 2 nM Eu-Ab). -
Step 3: Add 10
L of Tracer 236 (Final conc: of the tracer, typically 5-20 nM).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read on a multimode plate reader (e.g., BMG PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1: 665 nm (Tracer - FRET signal).
-
Emission 2: 615 nm (Europium - Donor signal).
-
-
Calculation:
-
Calculate TR-FRET Ratio:
. -
Plot Ratio vs. log[Compound A]. Fit to sigmoidal dose-response (variable slope) to determine
.
-
Protocol C: Metabolic Stability (MAO-B Liability)
Objective: Determine if the primary amine of Compound A is a substrate for Monoamine Oxidase B (MAO-B). Rationale: Primary amines attached to lipophilic rings are frequent substrates for MAO. Rapid oxidation to the aldehyde leads to high clearance and potential toxicity.
Materials
-
Enzyme: Recombinant Human MAO-B.
-
Detection: Amplex® Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Control: Benzylamine (Positive Control).
Step-by-Step Methodology
-
Reaction Mix:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Compound A: 50
M final concentration. -
Amplex Red: 50
M. -
HRP (Horseradish Peroxidase): 1 U/mL.
-
-
Initiation:
-
Add MAO-B enzyme (1 U/mL) to the wells.
-
Mechanism: MAO-B oxidizes Compound A
Aldehyde + . HRP uses to convert Amplex Red Resorufin (highly fluorescent).
-
-
Kinetic Read:
-
Measure Fluorescence continuously for 30 mins at Ex/Em 530/590 nm.
-
-
Interpretation:
-
High Slope: Compound is a substrate (High Liability).
-
Flat Line: Compound is stable (Good Lead).
-
Data Summary & Interpretation
| Parameter | Assay | Desirable Range (Fragment) | Interpretation |
| SPR | 1 | Lower is better. | |
| Ligand Efficiency (LE) | Calculation | Critical for fragments. | |
| TR-FRET | Confirms binding is functional/competitive. | ||
| MAO Stability | Amplex Red | High conversion suggests the amine must be substituted (e.g., methylated) to block metabolism. |
References
-
Fragment-Based Drug Discovery (SPR Methods)
- Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.
-
Kinase Assay Protocols (TR-FRET)
-
Thermo Fisher Scientific.[3] "LanthaScreen™ Eu Kinase Binding Assay User Guide."
-
-
Metabolic Stability (MAO Assays)
- Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidases: from genes to behavior." British Journal of Pharmacology.
- Scaffold Analysis: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry. (Context for Pyridine-Hinge interactions).
Sources
Application Notes & Protocols: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine as a Versatile Scaffold for CNS-Targeted Library Synthesis
Introduction: The Strategic Value of the Pyridine-Tetrahydropyran Scaffold in CNS Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with optimal physicochemical properties for targeting the central nervous system (CNS) is of paramount importance. The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[1][2] Its basic nitrogen atom can serve as a hydrogen bond acceptor and a handle for salt formation to improve solubility, while the aromatic system can engage in various binding interactions.[3] Concurrently, the tetrahydropyran (THP) motif is increasingly favored as a saturated heterocycle that can impart desirable properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane.[4][5] The incorporation of such sp³-rich scaffolds is a key strategy in moving beyond flat, aromatic molecules to explore new, biologically relevant chemical space.[6]
The fusion of these two valuable pharmacophoric elements in pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine results in a scaffold with immense potential for the synthesis of compound libraries aimed at CNS targets. The secondary amine provides a readily diversifiable point for introducing a wide range of substituents, while the pyridine nitrogen offers a site for modulation of physicochemical properties. This document provides a detailed guide for the synthesis of this scaffold and its subsequent elaboration into a chemical library suitable for screening in drug discovery programs.
Synthesis of the Core Scaffold: Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
The most direct and efficient method for the synthesis of the title scaffold is a one-pot reductive amination between pyridine-4-carbaldehyde and (tetrahydro-2H-pyran-4-yl)methanamine.[1][7] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is selective for the reduction of imines in the presence of aldehydes and is tolerant of mildly acidic conditions which can catalyze imine formation.[1] Its steric bulk also prevents the undesired reduction of the starting aldehyde.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations as they are non-protic and effectively solubilize the reactants and reagents.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, thereby accelerating the rate of reaction.
Experimental Protocol: Synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Materials:
-
Pyridine-4-carbaldehyde
-
(Tetrahydro-2H-pyran-4-yl)methanamine[8]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
To a stirred solution of pyridine-4-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
Library Synthesis: Diversification of the Scaffold
The synthesized scaffold provides two primary vectors for diversification: the secondary amine and the pyridine ring. The following protocols outline representative methods for generating a library of analogues.
Workflow for Library Synthesis
Caption: Workflow for the diversification of the pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine scaffold.
Protocol 1: Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[9]
Materials:
-
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq.)
-
A library of carboxylic acids (R-COOH) (1.1 eq.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)[10]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
Procedure (Parallel Synthesis):
-
Prepare a stock solution of pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine in anhydrous DMF.
-
In each well of a 96-well plate, add the desired carboxylic acid.
-
Add the stock solution of the scaffold to each well.
-
Add a solution of HATU in DMF to each well.
-
Finally, add DIPEA to each well to initiate the coupling reaction.
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
After completion, the library can be purified using high-throughput techniques such as preparative HPLC-MS.
Protocol 2: Sulfonamide Library Synthesis
Sulfonamides are another important functional group in drug discovery, often mimicking the tetrahedral intermediate of amide hydrolysis.
Materials:
-
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq.)
-
A library of sulfonyl chlorides (R-SO₂Cl) (1.2 eq.)
-
Triethylamine (TEA) or Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure (Parallel Synthesis):
-
Prepare a stock solution of the scaffold and triethylamine in anhydrous DCM.
-
To each well of a 96-well plate, add a solution of the desired sulfonyl chloride in DCM.
-
Add the stock solution of the scaffold and base to each well.
-
Seal the plate and agitate at room temperature for 6-12 hours.
-
Upon completion, the reaction mixtures can be washed with dilute aqueous acid (e.g., 1M HCl) and water to remove excess reagents.
-
The organic layer containing the sulfonamide library can be concentrated and purified by preparative HPLC-MS.
Protocol 3: N-Alkylation via Reductive Amination
Further diversification can be achieved by converting the secondary amine to a tertiary amine through another reductive amination.
Materials:
-
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq.)
-
A library of aldehydes or ketones (R'-CHO or R'-CO-R'') (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure (Parallel Synthesis):
-
Prepare a stock solution of the scaffold in anhydrous DCM.
-
To each well of a 96-well plate, add the desired aldehyde or ketone.
-
Add the stock solution of the scaffold to each well.
-
Add solid sodium triacetoxyborohydride to each well.
-
Seal the plate and agitate at room temperature for 12-24 hours.
-
Work-up and purification can be performed as described for the scaffold synthesis.
Data Presentation: Representative Library Members
The following table illustrates a small, representative set of compounds that can be synthesized from the core scaffold using the protocols described above.
| Compound ID | R Group (Amide) | R Group (Sulfonamide) | R' Group (N-Alkylation) | Predicted cLogP |
| LIB-A01 | 4-Fluorophenyl | - | - | 3.1 |
| LIB-A02 | 2-Thiophenyl | - | - | 2.8 |
| LIB-A03 | Cyclohexyl | - | - | 3.5 |
| LIB-S01 | - | 4-Tolyl | - | 3.9 |
| LIB-S02 | - | 2-Naphthyl | - | 4.5 |
| LIB-N01 | - | - | Isopropyl | 3.2 |
| LIB-N02 | - | - | Cyclobutyl | 3.6 |
Predicted cLogP values are estimations and should be experimentally verified.
Conclusion and Outlook
The pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine scaffold represents a highly attractive starting point for the construction of diverse chemical libraries for drug discovery, particularly for CNS-active agents. Its synthesis is straightforward via reductive amination, and the secondary amine provides a robust handle for a wide range of diversification reactions. The protocols outlined in this application note provide a solid foundation for researchers to generate novel collections of sp³-rich molecules with favorable physicochemical properties. Future work could explore further functionalization of the pyridine ring, such as through N-oxidation followed by nucleophilic addition, to further expand the accessible chemical space.[11]
References
- Vertex AI Search, "Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
- PubMed, "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery", April 1, 2017.
- ACS Publications, "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors | Journal of Medicinal Chemistry", May 14, 2021.
-
YouTube, "Preparation of Pyridines, Part 4: By Alkylation and Vinylation", December 25, 2022. [Link]
-
Academia.edu, "Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles". [Link]
-
ChemRxiv, "Base-mediated C4-selective C-H-sulfonylation of pyridine". [Link]
-
Pure Synth, "(Tetrahydro-2H pyran-4 yl)methanamine99%". [Link]
-
MDPI, "Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide", October 1, 2025. [Link]
- Google Patents, "US7208603B2 - Synthesis method and intermedi
-
ChemRxiv, "Practical and Regioselective Synthesis of C4-Alkylated Pyridines". [Link]
-
HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents". [Link]
-
Green Chemistry (RSC Publishing), "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide". [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC), "Reductive Amination: A Remarkable Experiment for the Organic Laboratory", October 17, 2023. [Link]
-
The Journal of Organic Chemistry, "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates", February 27, 2023. [Link]
-
kluedo, "Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**". [Link]
-
ResearchGate, "One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition", July 20, 2023. [Link]
-
Green Chemistry, "Green Chemistry - The MJA Lab", November 23, 2020. [Link]
-
ResearchGate, "Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates", April 23, 2024. [Link]
-
Taylor & Francis eBooks, "Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons". [Link]
-
eScholarship.org, "The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A". [Link]
-
Organic Chemistry Portal, "Hitchhiker's guide to reductive amination". [Link]
-
Current Chemistry Letters, "Process optimization for acid-amine coupling: a catalytic approach", August 29, 2022. [Link]
-
ResearchGate, "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs", July 6, 2023. [Link]
-
ChemRxiv, "Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids". [Link]
-
MedChemComm (RSC Publishing), "Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway". [Link]
-
PMC, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design", October 13, 2021. [Link]
-
ChemRxiv, "Multistep Library Synthesis in Flow: Production of Matrix Libraries in an Assembly Line". [Link]
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Application Notes and Protocols: Characterizing Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine in Cell-Based Assays
A Guide for Investigating Novel Dopamine D1 Receptor Positive Allosteric Modulators
Introduction: The Therapeutic Promise of D1 Receptor Positive Allosteric Modulation
The Dopamine D1 receptor (D1R), a Class A G-protein coupled receptor (GPCR), is a critical regulator of cognitive and motor functions.[1][2] Its signaling is primarily mediated through the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3][4] Dysregulation of D1R signaling is implicated in numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease, making it a key therapeutic target.[1][3][5]
While direct D1R agonists have been explored, their clinical utility has been hampered by issues such as poor pharmacokinetic properties, the development of tolerance (tachyphylaxis), and a narrow therapeutic window characterized by an inverted U-shaped dose-response curve.[2] Positive Allosteric Modulators (PAMs) represent a more nuanced and promising therapeutic strategy.[2] PAMs do not activate the receptor directly but bind to a distinct (allosteric) site, enhancing the receptor's response to the endogenous agonist, dopamine.[1] This approach offers the potential for greater subtype selectivity, preservation of the natural patterns of neurotransmission, and a reduced risk of side effects.[1][6]
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a novel chemical entity whose structural motifs are present in compounds being investigated for D1R PAM activity. This guide provides a comprehensive framework and detailed protocols for characterizing the pharmacological activity of this and similar compounds in robust, cell-based assay systems. We will proceed under the hypothesis that this compound may function as a D1R PAM, outlining the necessary steps to confirm this activity and define its pharmacological profile.
Guiding Principles for Assay Design and Validation
The successful characterization of a potential allosteric modulator requires a multi-faceted approach. Unlike simple agonists or antagonists, the effects of a PAM are context-dependent, relying on the presence of the orthosteric agonist. Therefore, our experimental design must be self-validating, incorporating appropriate controls and orthogonal assays to build a comprehensive understanding of the compound's mechanism of action.[7][8]
Key Pillars of Our Approach:
-
Orthogonal Assay Systems: We will employ multiple assay formats that measure different points in the D1R signaling cascade, from proximal receptor engagement to downstream functional outputs.
-
Assay Optimization: Critical parameters such as cell density, agonist concentration, and incubation times must be empirically determined to ensure the assay is sensitive and reproducible.[9][10][11]
-
Appropriate Controls: The inclusion of negative and positive controls, including known D1R agonists and antagonists, is essential for data interpretation and quality control.[12]
Part 1: Primary Screening - Identifying D1 Receptor Activity
The initial goal is to determine if Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine modulates D1R signaling. A common and robust method for Gαs-coupled receptors is to measure the production of the second messenger, cAMP.[13][14][15]
Workflow for Primary Assay: cAMP Accumulation
Caption: Workflow for a primary cAMP screening assay.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay format to quantify intracellular cAMP.[14]
Materials:
-
Cell Line: HEK293 cells stably expressing the human Dopamine D1 Receptor (e.g., from INDIGO Biosciences[3] or similar).
-
Assay Plates: 384-well, low-volume, white plates.
-
Reagents:
-
Dopamine HCl (endogenous agonist).
-
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
-
HTRF cAMP Assay Kit (e.g., Cisbio[14], PerkinElmer).
-
Cell culture medium (DMEM/F12, 10% FBS, appropriate selection antibiotic).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
Procedure:
-
Cell Plating:
-
Harvest and count HEK293-D1R cells.
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 10 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂. Ensure even cell distribution to avoid "edge effects".[12]
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine in stimulation buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Prepare the dopamine solution in stimulation buffer at 2x the final EC₂₀ concentration (determined from a prior dopamine dose-response experiment).
-
-
Assay Execution:
-
Add 5 µL of the test compound dilutions or vehicle to the appropriate wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the 2x dopamine solution to all wells (except for negative control wells, which receive buffer only).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the HTRF kit, prepare the cAMP-d2 and anti-cAMP Cryptate solutions in the supplied lysis buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and use it to determine the cAMP concentration from a standard curve.
-
Data Interpretation: A positive "hit" is a compound that, in the presence of an EC₂₀ concentration of dopamine, significantly increases the cAMP signal compared to dopamine alone. The compound should show no activity in the absence of dopamine.
Part 2: Mechanism of Action - Confirming Allosteric Modulation
If the primary screen indicates activity, the next step is to confirm that the compound acts as a PAM. This is achieved by performing a full agonist dose-response curve in the presence of fixed concentrations of the putative modulator.[16]
Signaling Pathway of a D1R Positive Allosteric Modulator
Caption: D1R signaling enhanced by a PAM.
Protocol 2: Agonist Dose-Response Shift Assay
This assay is the gold standard for characterizing allosteric modulators. A PAM will cause a leftward shift in the agonist's potency (lower EC₅₀) and/or an increase in its efficacy (higher Eₘₐₓ).
Procedure:
-
Cell Plating: Plate HEK293-D1R cells as described in Protocol 1.
-
Compound Preparation:
-
Prepare a full 12-point, 3-fold serial dilution of dopamine.
-
Prepare 3-4 fixed concentrations of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control.
-
-
Assay Execution:
-
Add 5 µL of the fixed concentrations of the test compound or vehicle to the appropriate columns of the 384-well plate.
-
Pre-incubate for 15-30 minutes.
-
Add 5 µL of the dopamine serial dilutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection and Analysis:
-
Perform cAMP detection as described in Protocol 1.
-
Plot the cAMP response against the logarithm of the dopamine concentration for each fixed concentration of the test compound.
-
Use a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ for each curve.
-
Data Interpretation and Presentation:
A PAM will produce a concentration-dependent leftward shift of the dopamine dose-response curve, signifying an increase in potency. There may also be an increase in the maximum possible response (efficacy).
| Compound Concentration | Dopamine EC₅₀ (nM) | Fold Shift (EC₅₀) | Dopamine Eₘₐₓ (% of Control) |
| Vehicle Control | 15.2 | 1.0 | 100% |
| 0.1 µM Test Compound | 7.8 | 1.95 | 115% |
| 1.0 µM Test Compound | 2.5 | 6.08 | 130% |
| 10 µM Test Compound | 0.9 | 16.89 | 135% |
| (Note: Data are illustrative) |
Part 3: Orthogonal Assays - Characterizing Downstream Signaling
To ensure the observed effects are not an artifact of the cAMP assay technology, it is crucial to measure a downstream signaling event. Activation of the D1R/Gαs/cAMP/PKA pathway ultimately leads to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).[17]
Protocol 3: Phospho-ERK1/2 (pERK) Assay
This protocol measures the phosphorylation of ERK1/2 at Thr202/Tyr204, a key marker of its activation.[17][18]
Materials:
-
Cell Line: HEK293-D1R or a more physiologically relevant cell line endogenously expressing D1R.
-
Reagents:
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in a 96- or 384-well plate and grow to confluence. Contact inhibition helps lower basal pERK levels.[17]
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce background signaling.
-
-
Compound Treatment:
-
Perform the agonist dose-response shift experiment as described in Protocol 2 (adjusting volumes for the plate format).
-
Stimulate the cells for a pre-optimized time, typically 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Detection:
-
Transfer the cell lysate to a new detection plate.
-
Add the detection reagents (e.g., acceptor beads and donor beads for AlphaScreen) according to the kit protocol.
-
Incubate as required (e.g., 2 hours at room temperature).
-
-
Data Acquisition:
-
Read the plate on a compatible reader (e.g., an AlphaScreen-capable reader).
-
Data Interpretation: The results should corroborate the cAMP data. A PAM should produce a concentration-dependent leftward shift and/or increase in the Eₘₐₓ of the dopamine-induced pERK signal.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of these protocols, several internal checks are essential:
-
Cell Health: Monitor cell morphology and viability throughout the experiment. Assays should be performed on healthy, sub-confluent (for seeding) or confluent (for pERK) cells.[9]
-
Z'-Factor: For screening assays, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay.
-
Reference Compounds: Always include a known D1R agonist (e.g., Dopamine, SKF-38393) and antagonist (e.g., SCH-23390) to confirm that the receptor in the cell system is behaving as expected.
-
Counter-Screening: To confirm selectivity, the compound should be tested against a Gαi-coupled receptor (e.g., Dopamine D2 receptor) and a Gαq-coupled receptor. A selective D1R PAM should show no activity in these assays.[6]
Conclusion
This guide provides a structured, multi-step approach to characterize the activity of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine and similar novel compounds at the Dopamine D1 receptor. By starting with a sensitive primary screen for cAMP and progressing to a mechanistic dose-response shift assay and an orthogonal downstream signaling assay (pERK), researchers can confidently determine if a compound is a positive allosteric modulator. Adherence to best practices in assay development, optimization, and the use of appropriate controls will ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to modern drug discovery.[8][10][21]
References
-
Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]
-
INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]
-
Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Koganti, P. P. S., & Yadav, V. (2019). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2019, 11-20. [Link]
-
Creative Bioarray. cAMP Assay. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
Assay Guidance Manual. (2012, May 1). Phospho-ERK Assays. NCBI Bookshelf. [Link]
-
ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
-
Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Drug Target Review. (2024, September 18). The value of GPCR cell-based assays in drug discovery. [Link]
-
Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. [Link]
-
Eurofins. D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Harvard Medical School. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]
-
Koren, E., et al. (2012). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Journal of Immunological Methods, 386(1-2), 1-13. [Link]
-
Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023, December 15). STAR Protocols. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1015-C1024. [Link]
-
BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
Luderman, K. D., et al. (2021). Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 31, 127696. [Link]
-
Wang, Y., et al. (2017). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Scientific Reports, 7, 46308. [Link]
-
Assay Guidance Manual. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. [Link]
-
Wootten, D., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(13), 5488-5517. [Link]
-
Sibley, D. R., et al. (2019). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Molecular Pharmacology, 96(3), 349-360. [Link]
-
Koenigsberg, F. (2021). Synthesis and Characterization of D1 Dopamine Receptor Positive Allosteric Modulators. University of North Carolina at Chapel Hill. [Link]
-
Natesan, S., et al. (2019). Positive Allosteric Modulators of the Dopamine D1 Receptor: A New Mechanism for the Treatment of Neuropsychiatric Disorders. Advances in Pharmacology, 86, 273-305. [Link]
-
Sun, B., et al. (2023). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor. Computational and Structural Biotechnology Journal, 21, 3816-3825. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Case ID: SOL-PYR-THP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming precipitation and stability issues in in vitro assays.[1][2]
Executive Summary: Compound Profile
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (CAS: 1402232-53-4) presents a unique solubility challenge due to its amphiphilic structure.[1][2] It contains a basic pyridine ring (pKa ~5.2), a highly basic primary amine (pKa ~9.8), and a lipophilic tetrahydropyran (THP) core.[1][3]
At physiological pH (7.4), the pyridine is uncharged (hydrophobic), while the primary amine is protonated (hydrophilic). This "partial ionization" often creates a metastable state where the compound dissolves initially but precipitates (crashes out) upon standing or temperature shifts.[3]
This guide provides a validated workflow to solubilize this compound for cell-based and biochemical assays.
Part 1: Stock Solution Preparation
Critical Decision: Salt vs. Free Base
Before opening the vial, check the label.[3] The solubility strategy depends entirely on the form supplied.
| Form | Solubility Profile | Recommended Solvent | Max Conc. |
| Free Base | Hydrophobic; poor water solubility.[1][2] | DMSO (Anhydrous) | 50–100 mM |
| HCl Salt | Hydrophilic; good water solubility.[1][3] | Water or DMSO | 100 mM |
| Dihydrochloride | Very Hydrophilic; acidic in solution.[1][3] | Water | >100 mM |
Protocol A: Preparing a 10 mM Stock (Standard)
Best for: Free Base or Unknown Forms[3]
-
Weighing: Weigh the compound in a glass vial (avoid plastic initially to prevent static loss).
-
Solvent Addition: Add 100% Anhydrous DMSO .
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[3]
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles (>3 times).
Part 2: Dilution & Assay Media Compatibility
The most common failure point is the "Solvent Shock" when diluting a hydrophobic DMSO stock into aqueous media.[3]
The "Intermediate Dilution" Method
Directly spiking 100% DMSO stock into media often causes immediate precipitation.[3]
Step-by-Step Protocol:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into PBS (pH 7.4) or pure media to create a 1 mM (10% DMSO) working stock.
-
Observation: If this solution turns cloudy, the compound has crashed.[3] Proceed to Formulation Strategy B (below) .
-
-
Final Dilution: Pipette the 1 mM intermediate into the final well plate to reach the desired assay concentration (e.g., 10 µM).
-
Final DMSO: 0.1% (Safe for most cells).[3]
-
Formulation Strategy B: The Cyclodextrin Shield
Use this if the compound precipitates in standard media.[3]
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic pyridine/THP core while leaving the polar amine exposed.[1][2]
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS.[1][2]
-
Dilution: Dilute your DMSO stock directly into this vehicle before adding to cells.
-
Result: The complex prevents aggregation at neutral pH.[3]
Part 3: Troubleshooting Guide (FAQ)
Ticket #402: "My solution turns cloudy immediately upon adding to cell media."
Diagnosis: Buffer Crash. Root Cause: The pH of the media (7.[3][4]4) is neutralizing the compound (if salt) or failing to ionize the pyridine (if base), reducing solubility. Solution:
-
Acidify the stock slightly: Add 1 equivalent of HCl to the DMSO stock.[3]
-
Use the "Pre-warmed" technique: Ensure media is at 37°C before addition. Cold media accelerates precipitation.[3]
-
Switch to the Cyclodextrin Shield method (see Part 2).[3]
Ticket #405: "LC-MS signal is lower than expected in the assay buffer."
Diagnosis: Non-Specific Binding (NSB).[1][3] Root Cause: The lipophilic THP/Pyridine core is sticking to the plastic well plate.[3] Solution:
-
Add Surfactant: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in the assay buffer.[1][2]
-
Change Plasticware: Switch to Low-Binding Polypropylene (PP) plates instead of Polystyrene (PS).
Ticket #409: "Cells are dying in the vehicle control wells."
Diagnosis: DMSO Toxicity.[3] Root Cause: Final DMSO concentration exceeds 0.5%.[3] Solution:
-
Verify the serial dilution calculation.
-
If high compound concentrations are needed, use Water/Ethanol (1:1) as the stock solvent (if solubility permits) to reduce DMSO load.[3]
Part 4: Visualization & Logic Flow
Solubility Decision Tree
Follow this logic to determine the optimal preparation method.
Caption: Decision tree for selecting the correct solvent and troubleshooting precipitation events.
Part 5: Physicochemical Data Summary
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 192.26 g/mol | Small molecule; generally kinetically soluble.[1][2] |
| pKa (Pyridine) | ~5.2 | Uncharged at pH 7.4 (Hydrophobic contributor).[1][3] |
| pKa (Amine) | ~9.8 | Protonated at pH 7.4 (Solubility driver).[1][3] |
| LogP | ~1.0 - 1.5 | Moderately lipophilic; requires carrier at high conc.[1][2] |
| H-Bond Donors | 2 | Good potential for water interaction.[1][2] |
| H-Bond Acceptors | 3 | Pyridine N and THP O accept H-bonds.[1][2] |
References
-
PubChem. (2025).[3][5] (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine | C13H19NO.[1][2] National Library of Medicine.[3] Available at: [Link][1]
-
Mayr, H. (2007).[3] Nucleophilicity Parameters of Pyridines in Various Solvents. LMU Munich Database.[3] Available at: [Link][1]
Sources
- 1. (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine | C13H19NO | CID 18524015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1402232-49-8|4-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMF DMSO pyridine | C10H18N2O2S | CID 131745279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for assessing the stability of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine and related chemical scaffolds in key biological media. This document is designed for drug development professionals and researchers to provide both high-level guidance and in-depth, field-proven protocols. Our goal is to empower you to design robust experiments, interpret your data accurately, and troubleshoot common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this particular chemical entity.
Q1: What are the primary structural liabilities of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine that could affect its stability?
A1: The molecule possesses three key structural motifs, each with distinct stability considerations:
-
Pyridine Ring: This basic heterocycle is a common site for Phase I metabolism, primarily oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways include hydroxylation at various positions on the ring or N-oxidation of the pyridine nitrogen.[1][2]
-
Methanamine Linker: The primary amine is susceptible to enzymatic reactions, including oxidation by monoamine oxidases (MAOs), which could lead to deamination. Its basicity also means its protonation state is pH-dependent, which can influence solubility and interactions in different biological compartments.
-
Tetrahydro-2H-pyran (THP) Ring: Generally considered a metabolically robust group used in medicinal chemistry to improve physicochemical properties. However, it is not completely inert and can undergo hydroxylation by CYPs, though typically at a slower rate than more electron-rich systems.[3]
Q2: What is the fundamental difference between metabolic stability and chemical stability, and why must I test both?
A2: It is critical to distinguish between these two concepts:
-
Metabolic Stability refers to the susceptibility of a compound to degradation by enzymes.[4] This is primarily assessed in systems containing active enzymes, such as plasma (with esterases, amidases) and liver microsomes (with CYPs).[5][6] Poor metabolic stability is a major cause of rapid in vivo clearance.[7]
-
Chemical Stability refers to the intrinsic stability of a compound in a given chemical environment, independent of enzymatic activity.[8] For orally administered drugs, this is often evaluated in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to assess degradation due to pH, for example, acid hydrolysis in the stomach.[9][10]
Testing both is essential because a compound could be chemically stable but metabolically labile, or vice versa. Both can represent significant barriers to developing a successful drug.
Q3: What analytical instrumentation is required to accurately quantify my compound in these assays?
A3: The industry standard for quantifying small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][11] This technique offers the high sensitivity and selectivity required to measure the parent compound's disappearance among numerous endogenous matrix components.[12][13]
Q4: My compound is stable in rat plasma but unstable in human plasma. What does this mean?
A4: This indicates interspecies differences in plasma enzyme activity, which is a common phenomenon.[6] Plasma contains various hydrolytic enzymes, such as esterases and amidases, and their expression levels and substrate specificities can vary significantly between species.[14] Such a finding is critical for drug development, as it highlights the potential for poor translation from preclinical animal models to human pharmacokinetics.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, self-validating protocols and troubleshooting advice for the core stability assays.
Plasma Stability Assay
Guiding Question: How do I determine if my compound is degraded by plasma enzymes, and what are the common pitfalls in this experiment?
Principle & Rationale: This assay evaluates a compound's stability against enzymatic degradation by hydrolases (e.g., esterases, amidases) present in plasma.[14][15] Compounds that are rapidly degraded in plasma often have poor bioavailability and a short in vivo half-life, unless they are designed as prodrugs.[6][7] The experiment involves incubating the compound with plasma at 37°C and measuring its concentration at several time points.
Detailed Experimental Protocol: Plasma Stability
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine in DMSO.
-
Working Solution: Dilute the 10 mM stock to 100 µM in acetonitrile or a similar organic solvent.[12]
-
Plasma: Thaw pooled human (or other species) plasma at 37°C. Ensure it is well-mixed. Centrifuge briefly to pellet any cryoprecipitates.
-
Quenching Solution: Prepare ice-cold acetonitrile containing an analytical internal standard (IS). The IS should be a structurally similar, stable compound that does not interfere with the analyte.
-
-
-
Pre-warm the plasma to 37°C in a water bath for 5-10 minutes.
-
In a 96-well plate, add 198 µL of plasma to each required well.
-
To initiate the reaction, add 2 µL of the 100 µM working solution to the plasma (final concentration: 1 µM; final DMSO/organic solvent concentration: ≤1%). Mix gently.
-
Incubate the plate at 37°C, typically with gentle shaking.
-
At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots. The T=0 sample is processed immediately after adding the compound.
-
-
Sample Processing (Protein Precipitation):
-
In a separate 96-well plate, add 3-4 volumes of the ice-cold Quenching Solution (e.g., 300 µL for a 100 µL aliquot of the plasma reaction).
-
At each time point, transfer 100 µL of the incubation mixture to the corresponding well of the quenching plate. Mix vigorously to stop the reaction and precipitate proteins.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard.[7]
-
Data Presentation & Interpretation
The primary output is the compound's half-life (t½) in plasma.
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1.50 | 100% |
| 15 | 1.35 | 90% |
| 30 | 1.21 | 81% |
| 60 | 0.98 | 65% |
| 120 | 0.68 | 45% |
Calculation: Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting line is the degradation rate constant (k).
-
Half-life (t½) = -ln(2) / slope [12]
Plasma Stability Workflow
Caption: Workflow for the in vitro plasma stability assay.
Troubleshooting Common Plasma Stability Issues
-
Q: My compound shows >50% loss at the T=0 time point. What's wrong?
-
A: This is a classic sign of poor solubility or high non-specific binding to the plasticware. At T=0, no enzymatic degradation should have occurred. Re-evaluate the compound's solubility in the final assay conditions. Consider using low-binding plates. It could also indicate extreme instability to plasma components, but this is less common.
-
-
Q: My results are highly variable between replicates. How can I improve precision?
-
A: Variability often stems from inconsistent sample processing. Ensure rapid and thorough mixing immediately after adding the incubation aliquot to the quenching solution to halt the enzymatic reaction uniformly. Automated liquid handlers can improve precision for this step. Also, verify the homogeneity of your plasma pool.
-
-
Q: The compound is stable, showing ~100% remaining across all time points. Is the experiment valid?
-
A: To validate the assay, you must include a positive control compound known to be unstable in plasma (e.g., Propantheline, Tetracaine).[12] If the control degrades as expected, you can be confident that your compound is genuinely stable under the assay conditions. If the control is also stable, it indicates a problem with the plasma (e.g., loss of enzyme activity due to improper storage/handling).
-
Liver Microsomal Stability Assay
Guiding Question: How do I assess my compound's susceptibility to Phase I metabolism, and how do I interpret the results to predict in vivo clearance?
Principle & Rationale: This assay is a cornerstone of early ADME testing to evaluate metabolic stability.[4] Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs.[5][17] The assay measures the rate of disappearance of a compound when incubated with microsomes in the presence of the necessary cofactor, NADPH.[11][18] The results, often expressed as half-life (t½) and intrinsic clearance (CLint), are used to predict hepatic clearance in vivo.[19]
Detailed Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to a 100 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[17]
-
Liver Microsomes: Use pooled human (or other species) liver microsomes. Thaw them rapidly at 37°C and immediately place them on ice. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.[5][18]
-
NADPH Regenerating System: To ensure a constant supply of the NADPH cofactor, use a regenerating system. A common solution (e.g., NADPH-A/B) includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17] Prepare this according to the manufacturer's instructions.
-
Quenching Solution: Ice-cold acetonitrile with an internal standard.
-
-
Incubation Procedure: [11][17]
-
This assay requires two sets of incubations running in parallel: +NADPH (metabolic) and -NADPH (control for non-enzymatic degradation).
-
Pre-incubate the diluted microsomes and the test compound at 37°C for ~5 minutes to allow temperature equilibration.
-
To initiate the reaction, add the NADPH regenerating system to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells.
-
The final incubation mixture typically contains 1 µM test compound, 0.5 mg/mL microsomes, and the NADPH system in phosphate buffer (pH 7.4).[5]
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction.
-
-
Sample Processing & Analysis:
-
Terminate the reaction by adding 3-4 volumes of the ice-cold Quenching Solution.
-
Follow the same protein precipitation, centrifugation, and LC-MS/MS analysis steps as described in the Plasma Stability protocol.
-
Data Presentation & Interpretation
Calculate the half-life and intrinsic clearance (CLint).
| Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100% | 100% |
| 5 | 85% | 99% |
| 15 | 60% | 98% |
| 30 | 35% | 97% |
| 45 | 18% | 96% |
Calculations:
-
Plot ln(% Remaining) vs. time for the +NADPH samples. The slope is the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein in mg/mL]) [17]
Microsomal Stability Workflow
Caption: Workflow for the liver microsomal stability assay.
Potential Metabolic Hotspots
Caption: Likely sites of Phase I metabolism.
Troubleshooting Common Microsomal Stability Issues
-
Q: My compound disappeared in both the +NADPH and -NADPH wells. What does this mean?
-
A: Disappearance in the -NADPH control group indicates non-CYP-mediated degradation. This could be due to instability at pH 7.4, degradation by other enzymes present in microsomes that do not require NADPH (e.g., some hydrolases), or significant non-specific binding to the microsomal proteins.
-
-
Q: I see no degradation in the +NADPH wells, even for my positive control (e.g., Verapamil, Dextromethorphan). What went wrong?
-
A: This almost certainly points to an issue with your cofactor. The NADPH regenerating system may be expired, improperly prepared, or was not added. Without NADPH, most CYP enzymes are inactive.[17] Another possibility is that the microsomal batch itself has low activity, which should be checked against the supplier's specifications.
-
-
Q: My calculated CLint value is very high. What is the next step?
-
A: A high CLint suggests the compound will be rapidly cleared by the liver in vivo. The next step is often metabolite identification (MetID) studies. By identifying the "soft spots" or "metabolic hotspots" on the molecule, medicinal chemists can make structural modifications to block that metabolism (e.g., by adding a fluorine atom at the site of hydroxylation), thereby improving metabolic stability.[20]
-
SGF & SIF Chemical Stability Assay
Guiding Question: Will my orally administered compound survive the harsh pH conditions of the stomach and intestine?
Principle & Rationale: For orally dosed drugs, stability in the gastrointestinal (GI) tract is a prerequisite for absorption.[21] The stomach presents a highly acidic environment (pH 1.2-3), while the small intestine is closer to neutral (pH 6.8).[10][22] This assay assesses a compound's chemical stability (e.g., against acid hydrolysis) under conditions mimicking the GI tract.[8] Significant degradation in SGF or SIF can lead to low oral bioavailability.[23]
Detailed Experimental Protocol: SGF/SIF Stability
-
Reagent Preparation:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards. A common formulation is 2 g NaCl and 7 mL of concentrated HCl per liter of water, adjusted to pH 1.2. For a more biorelevant medium, pepsin (3.2 g/L) can be included.[22]
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards. A common formulation is 6.8 g of monobasic potassium phosphate per liter of water, with NaOH added to adjust the pH to 6.8. For a more biorelevant medium, pancreatin (10 g/L) can be included.[22][24]
-
Test Compound Stock: Prepare a 10 mM stock in DMSO.
-
-
Incubation Procedure:
-
Pre-warm SGF and SIF solutions to 37°C.
-
Add the test compound from the stock solution to each fluid to a final concentration of ~5-10 µM.
-
Incubate at 37°C.
-
Take samples at specified time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 60, 120, 240 minutes for SIF).
-
-
Sample Processing & Analysis:
-
Immediately neutralize the SGF samples with a base (e.g., NaOH or a buffer) and/or dilute them into a mobile phase-like solution to stop acid-catalyzed degradation. SIF samples can often be directly diluted.
-
Add an equal volume of cold acetonitrile containing an internal standard to precipitate any enzymes (if used).
-
Centrifuge if necessary and analyze the supernatant by LC-MS/MS.
-
SGF/SIF Stability Workflow
Caption: Workflow for SGF and SIF chemical stability assays.
Troubleshooting Common SGF/SIF Stability Issues
-
Q: My compound precipitates immediately upon addition to the SIF buffer. What should I do?
-
A: This is a solubility issue. The basic amine and pyridine groups on your molecule will be protonated and likely more soluble at the low pH of SGF, but may become less soluble as the pH rises to 6.8 in SIF. This is a critical finding, as poor solubility can limit absorption. You may need to use a lower starting concentration or consider formulation strategies.
-
-
Q: The compound is highly unstable in SGF but stable in SIF. Is this a concern?
-
A: Yes. This suggests the compound is susceptible to acid hydrolysis. For an oral drug, this means a significant portion of the dose could be degraded in the stomach before it ever reaches the absorptive environment of the intestine. This finding would typically prompt medicinal chemists to design more acid-stable analogues or consider an enteric-coated formulation that protects the drug in the stomach.
-
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 17, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved February 17, 2026, from [Link]
-
Chemical Stability Assays. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]
-
Stability studies in the presence of simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and Human serum (HS). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 17, 2026, from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 17, 2026, from [Link]
-
Plasma Stability. (n.d.). Cyprotex. Retrieved February 17, 2026, from [Link]
-
Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024, December 17). PMC. Retrieved February 17, 2026, from [Link]
-
SIF Media (Simulated Intestinal Fluids). (n.d.). Interchim. Retrieved February 17, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Domainex. Retrieved February 17, 2026, from [Link]
-
Dual Level Statistical Investigation of Equilibrium Solubility in Simulated Fasted and Fed Intestinal Fluid. (2017, October 26). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Improving the Gastrointestinal Stability of Linaclotide. (2021, May 12). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Bienta. Retrieved February 17, 2026, from [Link]
-
ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved February 17, 2026, from [Link]
-
Chemical Stability. (n.d.). Sygnature Discovery. Retrieved February 17, 2026, from [Link]
-
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 17, 2026, from [Link]
-
Development of Dissolution Methods for Class 2/4 Drugs – A USP Perspective. (2015, August 1). PQRI. Retrieved February 17, 2026, from [Link]
-
Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. (2023, December 1). Bentham Science. Retrieved February 17, 2026, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 17, 2026, from [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement. (2023, September 19). AICIS. Retrieved February 17, 2026, from [Link]
-
Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. (2008, July 15). PubMed. Retrieved February 17, 2026, from [Link]
-
Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. (2025, November 28). PMC. Retrieved February 17, 2026, from [Link]
-
How Does Plasma Stability Affect Drug Development?. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]
-
How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved February 17, 2026, from [Link]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 24. interchim.fr [interchim.fr]
Optimization of reaction conditions for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine derivatization.
This guide serves as a technical support resource for the optimization of reaction conditions concerning Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine .
This scaffold presents a unique dual-challenge in medicinal chemistry: the electronic deactivation typical of pyridine rings and the steric hindrance introduced by the bulky tetrahydropyran (THP) group adjacent to the primary amine. The following protocols and troubleshooting matrices are designed to overcome these specific barriers.
Strategic Overview: The Chemical Environment
Before initiating synthesis, understand that this amine is not a simple benzylamine. It behaves as a hindered picolylamine .
-
Steric Bulk: The Tetrahydropyran-4-yl (THP) group at the
-position creates significant steric drag. Standard nucleophilic attacks may be 10–50x slower than with unhindered amines. -
Electronic Interference: The pyridine nitrogen (pKa ~5.2) can act as a competitive base or nucleophile, potentially sequestering metal catalysts or forming N-acyl pyridinium salts that lead to side reactions.
-
Solubility: The molecule has a "lipophilic-polar" split. It dissolves well in DCM/MeOH but may aggregate in non-polar solvents, affecting kinetics.
Module A: Amide Coupling Optimization
Core Issue: Low Conversion & Purification Difficulties
Users frequently report stalled reactions (50-60% conversion) when using standard EDC/HOBt conditions due to the steric bulk of the THP group.
Recommended Protocol: The T3P Advantage
For this specific scaffold, we recommend Propylphosphonic Anhydride (T3P) over HATU or EDC. T3P drives the reaction through high activation energy barriers (sterics) and simplifies workup since its byproducts are water-soluble.
Step-by-Step Protocol (T3P Method)
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).
-
Note: Pyridine is preferred as it suppresses epimerization if the carboxylic acid partner is chiral.
-
-
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
QC Check: Monitor by LCMS.[1] If conversion <90% after 4h, heat to 50°C. T3P is thermally stable.
-
-
Workup: Wash organic layer with water, then 0.5M NaOH, then brine. The T3P byproducts wash away, leaving clean product.
Troubleshooting Guide: Amide Coupling
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric hindrance of THP group prevents attack on active ester. | Switch from EDC/NHS to HATU (1.2 eq) or T3P . If using HATU, ensure solvent is DMF/DMAc to break aggregates. |
| Double Peaks in LCMS | Rotamers (common in amides) OR Epimerization. | Run NMR at elevated temp (60°C). If peaks coalesce, they are rotamers. If not, check base strength (switch DIPEA to Collidine). |
| Pyridine N-Acylation | The pyridine ring nitrogen reacted instead of the primary amine. | Rare, but happens with highly reactive acid chlorides. Avoid Acid Chlorides. Use mild activation (T3P/HATU) and keep conditions stoichiometric. |
| Product stuck in Aqueous | Product is protonated (Pyridinium salt).[2] | Adjust pH of aqueous layer to >10 before extraction.[2] Use DCM/iPrOH (3:1) for extraction if product is polar. |
Module B: Reductive Amination
Core Issue: Sluggish Imine Formation
The THP group makes the formation of the intermediate imine slow. Standard "one-pot" procedures (adding amine + aldehyde + reducing agent together) often fail because the reducing agent quenches the aldehyde before the bulky amine can react.
Recommended Protocol: Titanium(IV)-Mediated Reductive Amination
We utilize Titanium Isopropoxide (Ti(OiPr)4) as a Lewis acid and water scavenger to force imine formation before reduction.
Step-by-Step Protocol
-
Imine Formation: Combine Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in dry THF.
-
Activation: Add Ti(OiPr)4 (1.5 equiv) neat. Stir at RT for 6–12 hours.
-
Observation: Solution may turn slightly yellow/hazy. This confirms Lewis acid coordination.
-
-
Reduction: Dilute with MeOH. Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (exothermic).
-
Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through Celite.
Module C: Purification Workflow (SCX)
Because the product contains a basic pyridine and a secondary/tertiary amine, Strong Cation Exchange (SCX) chromatography is the most efficient purification method, superior to standard silica flash.
SCX "Catch and Release" Protocol
-
Load: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto SCX cartridge.
-
Wash: Flush with MeOH (3 column volumes).
-
Result: Neutral impurities (unreacted acids, phenols, non-basic coupling byproducts) are washed away. Product stays bound.
-
-
Elute: Flush with 2M NH3 in MeOH .
-
Result: The ammonia displaces the pyridine/amine product.
-
-
Finish: Concentrate the ammonia fraction.
Decision Logic & Workflows
Diagram 1: Coupling Reagent Decision Matrix
Use this logic flow to select the correct reagent based on the electronic and steric profile of your acid partner.
Caption: Decision matrix for selecting coupling reagents. T3P is prioritized for chiral integrity, while HATU is reserved for sterically demanding partners.
Diagram 2: Purification & Workup Pipeline
This workflow ensures removal of pyridine-related byproducts.[2]
Caption: "Catch and Release" purification strategy using SCX cartridges to isolate the basic pyridine-amine product.
Frequently Asked Questions (FAQ)
Q: Why do I see a large M+1 peak corresponding to the starting material even after adding excess acid chloride? A: The pyridine nitrogen in your starting material might be acting as a "proton sponge," forming a stable HCl salt that precipitates out of the reaction solvent (especially in DCM), rendering it unreactive. Fix: Switch solvent to THF/DIPEA or DMF to maintain solubility of the salt species, or use the T3P protocol which avoids acid chloride generation.
Q: Can I use reductive amination to attach a second bulky group (e.g., isopropyl)? A: It is very difficult. The THP group + Isopropyl group creates massive congestion around the nitrogen. Fix: Use acetone as the solvent (huge excess) and Ti(OiPr)4 at 50°C to force the imine, then reduce with NaBH(OAc)3 . Expect yields <50%.[3]
Q: My product trails badly on Reverse Phase HPLC. A: Pyridine derivatives interact strongly with residual silanols on C18 columns. Fix: Ensure your mobile phase contains a modifier.[4] Use 0.1% Formic Acid or 10mM Ammonium Formate . Do not run under neutral conditions.
References
-
T3P Optimization: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5][6] Organic Letters, 2011, 13(19), 5048–5051.
-
Amide Coupling Review: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
-
Reductive Amination (Ti-Mediated): Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
-
SCX Purification: "Strategies for the Purification of Basic Pharmaceutical Compounds." Biotage Technical Notes.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Technical Support Center: Navigating the Uncharted Waters of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine's Biological Activity
Welcome to the technical support center for researchers working with Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for drug development professionals and scientists who are in the process of characterizing this and other novel chemical entities. It is not uncommon to encounter unexpected biological effects during early-stage research. This resource provides a structured approach to troubleshooting these ambiguous results, with a focus on distinguishing between on-target and off-target effects, and ultimately, on elucidating the mechanism of action of your compound.
Introduction: The Challenge of the Unknown Target
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a novel small molecule with potential for biological activity. However, its primary molecular target(s) are not yet well-defined. When working with such compounds, unexpected phenotypic outcomes in your experiments can be both a challenge and an opportunity. These effects may arise from interactions with unintended biological molecules, known as off-target effects.[1] Understanding and characterizing these off-target interactions is crucial for advancing your research, as they can lead to unforeseen toxicities or even new therapeutic applications.[2][3] This guide will provide you with the tools and methodologies to systematically investigate the biological activity of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when researchers encounter unexpected results with a novel compound like Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
Q1: My in vitro/in vivo experiments with Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine are showing a consistent, unexpected phenotype. How can I begin to determine if this is an on-target or off-target effect?
A1: This is a common and important question in early-stage drug discovery. The first step is to systematically rule out experimental artifacts. Once you have confirmed the phenotype is robust and dose-dependent, you can begin to investigate its molecular basis. A multi-pronged approach is recommended:
-
In Silico Analysis: Start with computational methods to predict potential targets based on the chemical structure of your compound.[4][5] This can provide an initial list of candidates for experimental validation.
-
Broad-Spectrum In Vitro Profiling: Utilize commercially available screening services to test your compound against a wide range of targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6] This can help identify potential off-target interactions.
-
Literature Review of Analogues: Investigate if structurally similar compounds have known biological targets. The pyridine and tetrahydropyran moieties are present in many bioactive molecules.[7][8][9]
Q2: What are some of the initial in silico tools I can use to predict potential targets for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine?
A2: Several web-based tools and software can predict potential protein targets for small molecules based on chemical similarity to known ligands. Some commonly used platforms include:
-
SEA (Similarity Ensemble Approach): Predicts targets by comparing the 2D chemical structure of your compound to a large database of known ligands.
-
SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule.
-
SuperPred: Predicts the therapeutic class and potential protein targets of a compound.
These tools can provide a valuable starting point for your investigation, but it is crucial to remember that their predictions require experimental validation.
Q3: I have a list of potential targets from my in silico and in vitro screens. What's the next step to validate these in a cellular context?
A3: Validating potential targets in a relevant cellular model is a critical step. Here are some key approaches:
-
Target Engagement Assays: These assays confirm that your compound physically interacts with the predicted target in living cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein. If the phenotype you observe with your compound is diminished or abolished in these cells, it provides strong evidence that the protein is indeed a target.
-
Competitive Binding Assays: If you have a known ligand for the putative target, you can perform a competitive binding assay to see if your compound can displace it.
Q4: My compound appears to have multiple off-target effects. How can I improve its selectivity?
A4: If your initial screens reveal that Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine interacts with multiple targets, you can employ medicinal chemistry strategies to enhance its selectivity. This involves synthesizing and testing analogues of your compound with subtle structural modifications.[10] The goal is to identify a derivative that retains the desired on-target activity while minimizing off-target interactions. This process, known as structure-activity relationship (SAR) optimization, is a cornerstone of drug discovery.
Troubleshooting Guides and Experimental Protocols
This section provides detailed workflows and protocols for key experiments to characterize the biological activity of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
Workflow for Target Deconvolution and Off-Target Profiling
The following diagram illustrates a systematic approach to identifying the molecular target(s) and off-target profile of a novel compound.
Caption: A workflow for identifying and validating the molecular targets of a novel compound.
Protocol 1: In Silico Target Prediction
This protocol outlines the steps for using a web-based tool to predict potential targets of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
Objective: To generate a preliminary list of potential protein targets for experimental validation.
Materials:
-
Computer with internet access.
-
Chemical structure of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine in a compatible format (e.g., SMILES string).
Procedure:
-
Obtain the SMILES string for your compound: For Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, a possible SMILES string is C1COCC(C1)CN2C=CC(=CC=2)C.
-
Select a target prediction server: Choose a platform such as SwissTargetPrediction or SEA.
-
Input the chemical structure: Paste the SMILES string into the input field of the web server.
-
Run the prediction: Initiate the analysis. The server will compare the structure of your compound to its internal database of known ligands and their targets.
-
Analyze the results: The output will typically be a list of potential targets ranked by a probability or similarity score.
-
Prioritize targets for validation: Based on the scores and the biological context of your research, select the most promising candidates for experimental follow-up.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general overview of the CETSA method for confirming target engagement in intact cells.
Objective: To determine if Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine binds to a putative target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein.
-
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
-
Cell culture reagents.
-
PCR thermocycler or heating block.
-
Protein lysis buffer.
-
Western blotting or mass spectrometry equipment.
Procedure:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. The binding of your compound should stabilize the target protein, making it more resistant to heat-induced unfolding.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Data Presentation
The following table provides a hypothetical example of how to present data from a broad-spectrum kinase profiling screen for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine.
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | Putative Interaction |
| Kinase A | 5% | 12% | Weak/None |
| Kinase B | 85% | 98% | Strong |
| Kinase C | 45% | 75% | Moderate |
| Kinase D | 10% | 25% | Weak |
This table clearly summarizes the inhibitory activity of the compound against a panel of kinases, allowing for the rapid identification of potential off-target interactions.
Conclusion
Investigating the off-target effects of a novel compound like Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is a critical component of the drug discovery process.[11] By employing a systematic approach that combines in silico prediction, in vitro screening, and cellular validation, researchers can gain a comprehensive understanding of their compound's biological activity. This knowledge is essential for mitigating potential safety liabilities and for identifying new therapeutic opportunities.[2] This technical support guide provides a foundational framework for these investigations, empowering you to navigate the complexities of early-stage drug development with confidence.
References
-
CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing. Retrieved from [Link]
-
ResearchGate. (n.d.). List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
InfinixBio. (2026, February 13). Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. Retrieved from [Link]
-
Pawar, S., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
Linet, A., et al. (2020, May 21). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]
-
Park, J., et al. (2025, May 8). Variant-aware Cas-OFFinder: web-based in silico variant-aware potential off-target site identification for genome editing applications. PMC. Retrieved from [Link]
-
Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Retrieved from [Link]
-
Anderson, K.R., et al. (n.d.). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico tools for off-target prediction. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. PMC. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. infinixbio.com [infinixbio.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing Bioavailability of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
[1]
Status: Operational Role: Senior Application Scientist Ticket ID: BIO-OPT-PYTHP-001[1]
Executive Summary: The "Weak Base" Paradox
You are likely encountering a classic Class II/IV (BCS) "Spring and Parachute" failure .
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (hereafter referred to as Py-THP-MA ) presents a specific physicochemical challenge:
-
The Pyridine Ring (
): Weakly basic.[1] -
The Primary Amine (
): Highly basic.[1] -
The THP Ring: Lipophilic spacer.[1]
The Problem: This molecule acts as a highly soluble "spring" in the acidic environment of the stomach (pH 1.2), where both nitrogen centers are protonated. However, upon transitioning to the neutral environment of the small intestine (pH 6.8), the pyridine deprotonates completely, and the primary amine may partially deprotonate or form lipophilic ion-pairs. This causes rapid precipitation before absorption can occur.[1]
This guide provides the troubleshooting protocols to maintain supersaturation and enhance metabolic stability.
Module 1: Solubility & Dissolution Optimization
Diagnostic: Is your Salt Selection Failing?
Symptom: High
Root Cause: You may be using a Hydrochloride (HCl) salt.[1][2] While common, HCl salts of weak bases often suffer from the Common Ion Effect in the stomach (high
Protocol: Counter-Ion Screening Strategy
Do not default to HCl. Use this decision matrix to select a counter-ion that matches the physiological pH transition.
Step-by-Step Selection Guide
-
Calculate
: Ensure (Base - Acid) for stable salt formation.[1][3] -
Screening Set:
-
Group A (Strong Acids): Methanesulfonic acid (Mesylate) — Recommended for high solubility.[1]
-
Group B (Dicarboxylic Acids): Tartaric acid, Fumaric acid — Recommended for modifying melting point/crystallinity.
-
Group C (Lipophilic Acids): Napsylic acid, Tosylic acid — Recommended if you need to slow down dissolution (sustained release).
-
Visual Workflow: Salt Selection Decision Tree
Figure 1: Decision logic for selecting the optimal counter-ion to maximize dissolution performance.[1]
Module 2: Preventing Intestinal Precipitation (The "Parachute")
Diagnostic: The pH-Shift Crash
Symptom: Good solubility in SGF (Simulated Gastric Fluid) but rapid turbidity in FaSSIF (Fasted State Simulated Intestinal Fluid).[1]
Technical Fix: You must inhibit nucleation using Amorphous Solid Dispersions (ASD) .[1] The goal is to keep Py-THP-MA in a supersaturated state long enough for absorption to occur in the duodenum/jejunum.
Protocol: Polymer Selection for ASD
For a Pyridine-Amine scaffold, "enteric" polymers are superior because they remain insoluble in the stomach (protecting the drug from early release/precipitation) and dissolve at pH > 5.5, releasing the drug exactly where absorption is needed.
| Polymer Type | Trade Name | Mechanism | Recommendation |
| HPMC-AS | Affinisol™ / Aqoat® | Amphiphilic; inhibits crystallization via hydrophobic interaction with the THP ring.[1] | High Priority (L or M grade) |
| PVP-VA | Kollidon® VA 64 | Water-soluble; generates immediate supersaturation but weak precipitation inhibition.[1] | Medium Priority (Use as co-polymer) |
| Eudragit L100-55 | Eudragit® | pH-dependent solubility (> pH 5.5).[1] Prevents "dumping" in the stomach. | High Priority (For delayed release) |
Experimental Setup: The "pH-Shift" Dissolution Test
Do not rely on standard USP dissolution. Use this modified protocol to mimic in vivo transit:
Module 3: Metabolic Stability & Permeability
Diagnostic: High Clearance (Cl)
Symptom: Low oral bioavailability (
Troubleshooting Guide: Structural & Formulation Fixes
1. Deuteration (The "Heavy" Fix)
Replace hydrogen atoms on the methylene bridge (
-
Why? The Carbon-Deuterium bond is stronger than C-H, slowing down the rate-limiting step of metabolic oxidation (Kinetic Isotope Effect) without changing potency.
2. Lipid-Based Formulation (SEDDS)
If the molecule is lipophilic (
-
Composition: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Co-solvent).[1]
-
Mechanism: Encapsulates the drug in micelles, bypassing the dissolution step entirely and presenting the drug to the intestinal wall in a solubilized state.
Visual Pathway: Metabolic Vulnerabilities [1]
Figure 2: Primary metabolic clearance pathways.[1] Formulation must protect the drug from rapid first-pass metabolism.
Frequently Asked Questions (FAQs)
Q: My compound forms a gel in 0.1N HCl. What is happening? A: This is likely "Gelling" of the HCl salt. The chloride counter-ions on the surface of the crystal lattice are attracting water so aggressively that they form a viscous liquid crystal layer, preventing water from penetrating the core.
-
Fix: Switch to a Mesylate or Tosylate salt.[1] These larger counter-ions disrupt the crystal lattice more effectively and typically do not gel.
Q: Can I use Cyclodextrins (HP-
-
Test: Perform a phase solubility study. If the stability constant (
) is , cyclodextrins are a viable option for parenteral (IV) formulations, but ASDs (Module 2) are usually more volume-efficient for oral dosing.[1]
Q: The melting point of my salt is too low (< 100°C). Is this a problem? A: Yes. Low melting point salts often have poor physical stability (risk of converting to amorphous rubbery state) and are difficult to mill/process.
-
Fix: Try Fumaric Acid (0.5 eq or 1 eq). Fumarate salts of pyridine derivatives often possess high melting points and excellent crystallinity due to strong hydrogen bonding networks.
References
-
Ascendia Pharmaceuticals. (2024).[1][4] AmorSol® - Amorphous Solid Dispersion Technology for pH Independent Dissolution.[1] Ascendia Pharma.[1][5] [Link]
-
Repka, M. A., et al. (2008).[1] Amorphous solid dispersions of weak bases with pH-dependent soluble polymers to overcome limited bioavailability due to gastric pH variability. Ovid / Journal of Pharmaceutical Sciences.[1] [Link]
-
Pion Inc. (2021).[1] pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. National Institutes of Health (NIH).[1] [Link]
-
MDPI Pharmaceutics. (2019).[1] Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility. MDPI.[1] [Link][1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
Validation & Comparative
Comparative Efficacy Analysis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine and Standard ALK5 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, against established inhibitors of the Activin Receptor-Like Kinase 5 (ALK5). Based on structural similarities to known ALK5 inhibitors, this document outlines the scientific rationale and detailed experimental protocols for a head-to-head comparison, enabling researchers to ascertain the compound's potential as a therapeutic agent targeting the TGF-β signaling pathway.
Introduction: The Rationale for Investigating Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine as an ALK5 Inhibitor
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a range of pathologies, most notably cancer and fibrosis. The TGF-β signal is transduced through a complex of type I and type II serine/threonine kinase receptors.[2][3] ALK5, also known as TGF-β type I receptor (TβRI), is the principal type I receptor and a key mediator in the canonical TGF-β pathway.[1] Upon activation by the TGF-β ligand-bound type II receptor, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[1]
Given its pivotal role, ALK5 has emerged as a significant therapeutic target. The structural components of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, specifically the pyridin-4-yl and tetrahydro-2H-pyran-4-yl moieties, are present in a class of pyrazole-based derivatives that have been identified as potent ALK5 inhibitors. This structural analogy provides a strong scientific basis for postulating that Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine may also exhibit inhibitory activity against ALK5.
This guide details the necessary experimental procedures to test this hypothesis by comparing the efficacy of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine with a panel of well-characterized, standard ALK5 inhibitors:
-
Galunisertib (LY2157299): A first-in-class, orally bioavailable ALK5 inhibitor that has been evaluated in numerous clinical trials for various cancers.[4][5]
-
SB-431542: A potent and highly selective inhibitor of ALK4, ALK5, and ALK7, widely used as a research tool to probe TGF-β signaling.[2][6][7][8][9]
-
RepSox (E-616452): A potent and selective ALK5 inhibitor, also known for its ability to replace the transcription factor Sox2 in cellular reprogramming.[10][11][12][13]
-
A-83-01: A potent inhibitor of ALK4, ALK5, and ALK7, noted for being more potent than SB-431542 in some studies.[1][3][14][15]
The following sections will provide detailed methodologies for in vitro enzymatic and cell-based assays to quantitatively assess and compare the inhibitory potential of these compounds.
The TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β/ALK5 Signaling Pathway.
Experimental Methodologies
To comprehensively evaluate the efficacy of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, a two-tiered approach is recommended: a direct enzymatic assay to determine in vitro kinase inhibition and a cell-based assay to assess activity in a physiological context.
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human ALK5 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[16][17]
Experimental Workflow:
Caption: Workflow for the In Vitro ALK5 Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (components typically include HEPES, MgCl₂, DTT).
-
Dilute recombinant human ALK5 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a master mix containing ATP and a suitable kinase substrate (e.g., a generic peptide substrate like TGFBR1 Peptide) in 1x Kinase Assay Buffer.[18]
-
Prepare serial dilutions of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine and the standard inhibitors (Galunisertib, SB-431542, RepSox, A-83-01) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the serially diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted ALK5 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate master mix to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALK5 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Transfection:
-
Compound Treatment and Stimulation:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine and the standard inhibitors.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.[25]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase expression for each compound concentration.
-
Determine the IC50 values as described for the in vitro kinase assay.
-
Comparative Efficacy Data
The following table summarizes the reported inhibitory concentrations (IC50) for the standard compounds against ALK5. The experimental data generated for Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine should be benchmarked against these values.
| Compound | Assay Type | IC50 (nM) | Reference |
| Galunisertib (LY2157299) | Cell-free ALK5 Kinase Assay | 56 | [4] |
| Cell-free ALK5 Kinase Assay | 327 | [5] | |
| SB-431542 | Cell-free ALK5 Kinase Assay | 94 | [4][6][9] |
| TGF-β Cellular Assay (Collagen Iα1 mRNA) | 60 | [6] | |
| RepSox (E-616452) | ALK5 Autophosphorylation Assay | 4 | [4][11][12] |
| ALK5 Binding Assay | 23 | [4] | |
| A-83-01 | ALK5 Transcriptional Assay | 12 | [1][14] |
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial efficacy assessment of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine as a potential ALK5 inhibitor. By directly comparing its performance against a panel of well-established standard compounds using standardized in vitro and cell-based assays, researchers can obtain a clear and objective measure of its potency and cellular activity.
Should Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine demonstrate promising activity, subsequent investigations should focus on its selectivity against other kinases, its pharmacokinetic properties, and its efficacy in in vivo models of diseases driven by aberrant TGF-β signaling, such as fibrosis or cancer. The methodologies outlined herein represent the critical first step in the comprehensive evaluation of this novel compound for its therapeutic potential.
References
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RepSox. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Inman, G. J., Nicolás, F. J., Callahan, J. F., Harling, J. D., Gaster, L. M., Reith, A. D., Laping, N. J., & Hill, C. S. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular pharmacology, 62(1), 65–74. [Link]
-
Stemolecule™ ALK5 Inhibitor. (n.d.). REPROCELL. Retrieved February 17, 2026, from [Link]
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Chen, C., et al. (2025, March 21). TGF-β inhibitor SB431542 suppresses coronavirus replication through multistep inhibition. bioRxiv. [Link]
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Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. (2024, October 10). Cyagen. [Link]
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Tojo, M., Hamashima, Y., Takeuchi, M., Kaneko, S., Nakashima, M., Iwata, M., ... & Miyazono, K. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer science, 96(11), 791–800. [Link]
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HepG2 culture conditions. (n.d.). ENCODE. Retrieved February 17, 2026, from [Link]
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HepG2 cells culture conditions. (2011, March 2). ResearchGate. [Link]
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Optimization of Three-Dimensional Culture Conditions of HepG2 Cells with Response Surface Methodology Based on the VitroGel System. (2022, August 20). PubMed. [Link]
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Wang, Y., et al. (2022). Optimization of Three-Dimensional Culture Conditions of HepG2 Cells with Response Surface Methodology Based on the VitroGel System. Biomedical and Environmental Sciences, 35(8), 688-698. [Link]
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Park, J. S., et al. (2017). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 8(62), 105651–105664. [Link]
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ALK5 inhibitor I BI-4659. (n.d.). opnme.com. Retrieved February 17, 2026, from [Link]
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Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors. (2018, September 10). openlabnotebooks.org. [Link]
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Potent and selective ALK5 inhibitors over p38MAP kinase. (n.d.). Otava Chemicals. Retrieved February 17, 2026, from [Link]
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TGFβR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 17, 2026, from [Link]
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TGFβR1 (ALK5), Active. (n.d.). SignalChem. Retrieved February 17, 2026, from [Link]
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( A ) Luciferase reporter assay performed on HepG2 transiently... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Hering, V., et al. (2021). An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells. STAR protocols, 2(3), 100657. [Link]
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SMAD/TGFbeta Luciferase Reporter HepG2 Stable Cell Line. (n.d.). Signosis. Retrieved February 17, 2026, from [Link]
-
Liu, Y., et al. (2018). TGF-β1 signaling pathway serves a role in HepG2 cell regulation by affecting the protein expression of PCNA, gankyrin, p115, XIAP and survivin. Experimental and Therapeutic Medicine, 16(5), 4213–4220. [Link]
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A Head-to-Head Benchmarking Guide to O-GlcNAcase Inhibitors: Evaluating Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine Against Established Compounds
This guide provides a comprehensive framework for the comparative evaluation of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, also known as MK-8719, against other well-characterized inhibitors of O-GlcNAcase (OGA). We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for direct comparison, and present a clear structure for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of O-GlcNAc signaling and the development of novel therapeutics targeting this pathway.
Introduction: The Critical Role of O-GlcNAc Cycling and OGA Inhibition
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This process is fundamental to a multitude of cellular functions, including signal transduction, transcription, and cellular stress responses.[1] The reversible nature of O-GlcNAcylation is governed by the balanced activities of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2]
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, most notably neurodegenerative disorders such as Alzheimer's disease.[2][3] In this context, the inhibition of OGA to increase global O-GlcNAcylation levels has emerged as a promising therapeutic strategy.[3][4] By elevating O-GlcNAc levels on proteins like tau, OGA inhibitors can reduce its hyperphosphorylation and aggregation, key pathological hallmarks of tauopathies.[4][5]
This guide focuses on providing a rigorous framework to benchmark the performance of the novel OGA inhibitor, Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (MK-8719), against established inhibitors in the field.
Inhibitor Profiles
A thorough understanding of the inhibitors being compared is paramount. The following profiles summarize the key characteristics of our compound of interest and the selected benchmarks.
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (MK-8719)
-
Mechanism of Action: MK-8719 is a potent and selective, CNS-penetrant inhibitor of O-GlcNAcase.[3][4][6]
-
Reported Potency: It exhibits a high affinity for human OGA, with a reported Ki of 7.9 nM.[2][3] In cellular assays, it demonstrates an EC50 of 52.7 nM in PC12 cells.[6]
-
Selectivity: MK-8719 displays excellent selectivity, with no significant inhibitory activity against human lysosomal hexosaminidases A and B (HexA/B) or a broad panel of other enzymes and receptors.[3]
-
Therapeutic Potential: Its ability to cross the blood-brain barrier and increase O-GlcNAc levels in the brain makes it a strong candidate for the treatment of tauopathies.[4][6]
Comparator Inhibitor 1: Thiamet-G
-
Mechanism of Action: Thiamet-G is a widely used, potent, and selective competitive inhibitor of OGA.[4][6][7]
-
Reported Potency: It has a reported Ki of approximately 20-21 nM for human OGA.[4][6][8]
-
Selectivity: Thiamet-G exhibits high selectivity for OGA over lysosomal β-hexosaminidases, with a reported selectivity of over 37,000-fold.[6][8]
-
Significance: As one of the first highly selective OGA inhibitors developed, Thiamet-G has been instrumental in elucidating the role of O-GlcNAcylation in various biological processes and disease models.[7][8]
Comparator Inhibitor 2: NButGT
-
Mechanism of Action: NButGT (1,2-dideoxy-2'-propyl-α-D-glucopyranoso-[2,1-D]-Δ2'-thiazoline) is another selective OGA inhibitor.[9][10]
-
Reported Potency: It is a less potent inhibitor compared to Thiamet-G and MK-8719, with a reported Ki in the range of 600 nM.[8]
-
Selectivity: NButGT demonstrates good selectivity for OGA over lysosomal β-hexosaminidases (approximately 600 to 800-fold).[8][9]
-
Significance: Despite its lower potency, NButGT has been a valuable tool in in vivo studies to investigate the effects of increased O-GlcNAcylation, particularly in the context of insulin signaling and glucohomeostasis.[9]
Head-to-Head Benchmarking: Experimental Protocols
To ensure a fair and robust comparison, we will employ two key assays: an in vitro enzymatic assay to determine the direct inhibitory potency (IC50) and a cell-based assay to assess the ability of the compounds to increase O-GlcNAcylation in a biological context.
In Vitro Enzymatic Assay: Fluorogenic Measurement of OGA Activity
This assay quantifies the enzymatic activity of recombinant human OGA (hOGA) by measuring the fluorescence of 4-methylumbelliferone (4-MU), which is released from the fluorogenic substrate 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc) upon cleavage by OGA.[10]
The choice of a fluorogenic assay provides high sensitivity and a continuous readout, allowing for accurate determination of initial reaction velocities, which is crucial for kinetic studies and IC50 determination. By titrating the concentration of each inhibitor, we can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing inhibitor potency.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5.
-
Recombinant Human OGA: Prepare a stock solution of purified hOGA in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
4MU-GlcNAc Substrate: Prepare a 10 mM stock solution in DMSO. The final concentration in the assay should be at or near the Km of the enzyme for this substrate.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of MK-8719, Thiamet-G, and NButGT in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the dose-response curve.
-
Stop Solution: 0.5 M sodium carbonate (Na2CO3).
-
-
Assay Procedure:
-
Set up the assay in a 96-well, black, flat-bottom plate.
-
To each well, add 5 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).
-
Add 40 µL of hOGA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 4MU-GlcNAc substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) at regular intervals (e.g., every 2 minutes) for 30 minutes using a fluorescence plate reader.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 20 minutes) by adding 100 µL of Stop Solution. Then, read the fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence-versus-time plot.
-
Normalize the velocities to the no-inhibitor control (set to 100% activity).
-
Plot the percentage of OGA activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
Cell-Based Assay: Western Blot Analysis of Global O-GlcNAcylation
This assay evaluates the efficacy of the inhibitors in a cellular environment by measuring the increase in total O-GlcNAcylated proteins in a treated cell line.
While an in vitro assay measures direct enzyme inhibition, a cell-based assay provides a more biologically relevant assessment of a compound's performance, taking into account factors like cell permeability and stability. Neuroblastoma cell lines (e.g., SH-SY5Y) are a relevant model for studying neurodegenerative diseases. Western blotting with an antibody specific for O-GlcNAc-modified proteins provides a semi-quantitative readout of the global increase in O-GlcNAcylation.
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media until they reach 70-80% confluency.
-
Prepare a range of concentrations for each inhibitor (MK-8719, Thiamet-G, NButGT) in fresh cell culture media. It is advisable to perform a dose-response experiment to determine the optimal concentration for each compound.
-
Treat the cells with the inhibitors (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the O-GlcNAc signal to the corresponding loading control signal for each sample.
-
Express the results as a fold change in O-GlcNAcylation relative to the vehicle-treated control.
-
Data Presentation and Visualization
For a clear and concise comparison, the experimental data should be summarized in a structured table. Additionally, diagrams illustrating the underlying biological pathway and experimental workflows can significantly enhance understanding.
Comparative Data Summary
| Inhibitor | In Vitro IC50 (nM) | Cellular Efficacy (Fold Increase in O-GlcNAcylation at [X] µM) | Reported Selectivity vs. HexA/B |
| Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (MK-8719) | Experimental Data | Experimental Data | High |
| Thiamet-G | Experimental Data | Experimental Data | >37,000-fold |
| NButGT | Experimental Data | Experimental Data | ~600-800-fold |
Visualizations
Caption: Dynamic regulation of protein O-GlcNAcylation by OGT and OGA.
Caption: Workflow for the in vitro fluorogenic OGA inhibition assay.
Caption: Workflow for the cell-based Western blot analysis of O-GlcNAcylation.
Conclusion
This guide provides a robust and scientifically sound methodology for benchmarking Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine (MK-8719) against other OGA inhibitors. By adhering to these detailed protocols, researchers can generate high-quality, comparable data on the in vitro potency and cellular efficacy of these compounds. The presented framework emphasizes the importance of a multi-faceted evaluation, from direct enzymatic inhibition to effects within a cellular context, which is essential for the confident progression of promising therapeutic candidates. The ultimate goal is to provide a clear, evidence-based understanding of the performance of MK-8719 relative to established standards in the field, thereby informing future research and development efforts in the pursuit of novel treatments for neurodegenerative diseases.
References
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Wang, Y., et al. (2020). MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy. Journal of Pharmacology and Experimental Therapeutics, 374(2), 252-263. [Link]
-
Patsnap Synapse. (2024). What are OGA inhibitors and how do they work? [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. [Link]
-
Yuzwa, S. A., et al. (2018). Pharmacological Inhibition of O‑GlcNAcase Enhances Autophagy in Brain through an mTOR-Independent Pathway. ACS Chemical Neuroscience, 9(6), 1366–1379. [Link]
-
Li, X., et al. (2021). Thiamme2-G, a Novel O-GlcNAcase Inhibitor, Reduces Tau Hyperphosphorylation and Rescues Cognitive Impairment in Mice. Journal of Alzheimer's Disease, 81(1), 273-286. [Link]
-
Kim, J., et al. (2026). Thiamet-G facilitates reparative dentin formation via modulating O-GlcNAcylation and inflammation. Frontiers in Physiology. [Link]
-
Dorfmueller, H. C., et al. (2011). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. FEBS Journal, 278(16), 2845-2856. [Link]
-
Vosseller, K., et al. (2010). Elevation of Global O-GlcNAc in Rodents Using a Selective O-GlcNAcase Inhibitor Does Not Cause Insulin Resistance or Perturb Glucohomeostasis. Cell Metabolism, 12(3), 254-267. [Link]
-
Yuzwa, S. A., et al. (2014). Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. Molecular Neurodegeneration, 9, 42. [Link]
-
Yuzwa, S. A., et al. (2014). Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. Molecular Neurodegeneration, 9, 42. [Link]
-
ALZFORUM. (2025). Ceperognastat. [Link]
-
Chokhawala, H. A., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 1935. [Link]
-
Nishimura, Y., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(2), 1149-1165. [Link]
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A Guide to the Reproducible Synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of modern drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine represents a valuable structural motif, combining the versatile pharmacophore of a pyridine ring with the saturated, drug-like scaffold of a tetrahydropyran. Such compounds are of significant interest to medicinal chemists as building blocks for more complex molecules with potential therapeutic applications.
However, the journey from a promising molecular design to a tangible, well-characterized compound is often fraught with challenges, chief among them being the reproducibility of experimental results. The ability to reliably reproduce a synthetic protocol is the bedrock of scientific integrity and a critical prerequisite for advancing a compound through the rigorous pipeline of preclinical and clinical development. Inconsistent yields, variable purity profiles, and the emergence of unexpected side products can lead to erroneous structure-activity relationship (SAR) data, significant delays, and increased research and development costs.
This guide provides an in-depth analysis of the synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine, with a focus on ensuring the reproducibility of its experimental outcomes. We will dissect a plausible and robust synthetic protocol, explore the critical parameters that can influence its success, and offer a comparative analysis of alternative approaches and a troubleshooting guide for common issues. Our objective is to equip researchers, scientists, and drug development professionals with the insights and practical knowledge necessary to confidently and consistently synthesize this important chemical building block.
A Proposed Reference Protocol for the Synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine via Reductive Amination
Experimental Protocol
Reaction:
-
To a stirred solution of pyridine-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq). The use of a slight excess of the amine helps to drive the initial imine formation to completion.
-
Stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. This mild and selective reducing agent is particularly effective for reductive aminations and is less sensitive to moisture than other borohydrides.[2] Portion-wise addition helps to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts and any remaining reducing agent.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 100% DCM to 90:10:1 DCM:Methanol:Ammonia, is often effective for purifying pyridinic amines.
Predicted Analytical Characterization
While experimental data for the target compound is not publicly available, the following are predicted analytical characteristics based on its structure and data from analogous compounds:
-
¹H NMR (400 MHz, CDCl₃): δ ~8.55 (d, 2H, pyridine-H2,6), ~7.25 (d, 2H, pyridine-H3,5), ~3.95 (m, 2H, O-CH₂), ~3.75 (s, 2H, pyridine-CH₂), ~3.35 (m, 2H, O-CH₂), ~2.55 (d, 2H, N-CH₂), ~1.80 (m, 1H, THP-CH), ~1.65 (m, 2H, THP-CH₂), ~1.30 (m, 2H, THP-CH₂), NH proton may be broad and its chemical shift concentration-dependent.
-
¹³C NMR (101 MHz, CDCl₃): δ ~150.0 (pyridine-C2,6), ~148.0 (pyridine-C4), ~124.0 (pyridine-C3,5), ~67.5 (O-CH₂), ~55.0 (N-CH₂), ~54.0 (pyridine-CH₂), ~38.0 (THP-CH), ~30.0 (THP-CH₂).
-
Mass Spectrometry (ESI+): m/z = 207.15 [M+H]⁺.
Critical Parameters Influencing Reproducibility
The success and reproducibility of the reductive amination protocol hinge on several critical factors. Careful control of these parameters is essential to achieve consistent yields and purity.
Quality of Starting Materials
-
Pyridine-4-carbaldehyde: This aldehyde is prone to oxidation to isonicotinic acid, especially if not stored properly. The presence of this acidic impurity can interfere with the reaction by neutralizing the amine starting material and complicating the purification. It is advisable to use freshly distilled or recently purchased aldehyde and to verify its purity by NMR before use.
-
(Tetrahydro-2H-pyran-4-yl)methanamine: The purity of this amine is also critical. Impurities from its synthesis can lead to side reactions. The presence of water in the amine can hydrolyze the reducing agent and hinder imine formation.
-
Solvent: Anhydrous solvents are crucial for this reaction. Water can compete with the amine in reacting with the aldehyde and can also decompose the sodium triacetoxyborohydride. 1,2-dichloroethane (DCE) is often the solvent of choice due to its ability to dissolve the reactants and its compatibility with the reducing agent.[2]
Reaction Conditions
-
Stoichiometry: The ratio of reactants is important. A slight excess of the amine is generally used to ensure complete consumption of the aldehyde. The amount of reducing agent should be sufficient to reduce the intermediate iminium ion completely. An excess is typically used to account for any potential decomposition.
-
Temperature: Reductive aminations are typically run at room temperature. Elevated temperatures can lead to the formation of side products, including over-alkylation of the amine.
-
Reaction Time: The reaction time can vary depending on the reactivity of the specific aldehyde and amine. Monitoring the reaction by TLC or LC-MS is the most reliable way to determine the point of completion and ensure reproducibility.
Work-up and Purification
-
Quenching: The quenching step with a mild base like sodium bicarbonate is important to neutralize the reaction mixture and facilitate a clean extraction. The pH of the aqueous layer should be checked to ensure it is basic.
-
Extraction: Thorough extraction is necessary to recover all of the product from the aqueous layer.
-
Purification: The basic nature of the pyridine nitrogen can cause the product to streak on standard silica gel. To mitigate this, the silica gel can be pre-treated with a triethylamine solution, or a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can be added to the eluent. This ensures a more consistent and reproducible chromatographic separation.
Comparative Analysis of Reductive Amination Conditions
While sodium triacetoxyborohydride is a highly effective reagent, other reducing agents can also be employed for reductive amination, each with its own advantages and disadvantages that can impact reproducibility.
| Reducing Agent | Advantages | Disadvantages | Impact on Reproducibility |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over carbonyls. Tolerates a wide range of functional groups.[2] | More expensive than other borohydrides. | High reproducibility due to its selectivity and tolerance to various functional groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | Also selective for imines. Effective in protic solvents.[3] | Highly toxic (releases cyanide gas upon acidification). | Good reproducibility, but safety concerns and the need for careful pH control can introduce variability. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde. Requires careful control of reaction conditions (e.g., pre-formation of the imine).[3] | Lower reproducibility if conditions are not strictly controlled, as the competing reduction of the aldehyde can lead to variable yields. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" and atom-economical. | Requires specialized equipment (hydrogenator). Catalyst can be sensitive to poisoning by pyridine. | Can be highly reproducible once optimized, but initial setup and catalyst sensitivity can be challenging. |
Visualizing the Synthetic Workflow and Troubleshooting Logic
To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Conclusion: Best Practices for Ensuring Reproducibility
The reproducible synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is an achievable goal through the careful application of the principles of synthetic organic chemistry. The proposed reductive amination protocol, utilizing sodium triacetoxyborohydride, offers a robust and reliable route to this valuable building block.
To ensure the highest degree of reproducibility, we recommend the following best practices:
-
Rigorous Characterization of Starting Materials: Always verify the purity of pyridine-4-carbaldehyde and (tetrahydro-2H-pyran-4-yl)methanamine before use.
-
Strict Adherence to Anhydrous Conditions: The use of dry solvents and an inert atmosphere is critical to prevent side reactions and reagent decomposition.
-
Consistent Reaction Monitoring: Employ TLC or LC-MS to track the progress of the reaction and determine the optimal reaction time, rather than relying on a fixed duration.
-
Standardized Work-up and Purification Procedures: Implement a consistent protocol for quenching, extraction, and chromatographic purification, including the use of basic modifiers in the eluent to ensure reliable separation.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including the source and batch of reagents, reaction times, and analytical data.
By embracing these principles, researchers can minimize experimental variability and confidently produce Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine of high and consistent quality, thereby accelerating the pace of drug discovery and development.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Knowledge UChicago. Supporting Information. [Link]
-
ResearchGate. (2018). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [Link]
-
ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]
-
Synple Chem AG. Application Note – Reductive Amination. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
Sources
Orthogonal validation of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine's biological effects
[1]
Executive Summary & Mechanism of Action
PyTHP-M is not a standalone drug but a high-value fragment probe and synthetic intermediate (CAS: 1402232-53-4).[1] Its biological relevance lies in its conversion into potent inhibitors of the Spindle Assembly Checkpoint (SAC) via TTK inhibition or the TGF-
To validate the biological effects of a compound containing the PyTHP-M motif, researchers must distinguish between on-target efficacy (e.g., induction of mitotic catastrophe) and off-target cytotoxicity (e.g., general amine toxicity or lysosomotropism).
Core Signaling Pathway (TTK/Mps1 Context)
The following Graphviz diagram illustrates the Spindle Assembly Checkpoint (SAC) pathway, the primary target for PyTHP-M derived inhibitors.[1]
Caption: Mechanism of Action for PyTHP-M derivatives targeting TTK (Mps1). Inhibition bypasses the SAC, forcing cells with unaligned chromosomes into premature anaphase.
Comparative Profiling: PyTHP-M vs. Gold Standards
When validating a PyTHP-M based compound, benchmark its performance against established inhibitors to normalize for assay sensitivity.[1]
| Feature | PyTHP-M Derivative (Target) | Reversine (Reference) | Galunisertib (Reference) |
| Primary Target | TTK (Mps1) / ALK5 | TTK (Mps1) / Aurora B | ALK5 (TGF |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive | ATP-Competitive |
| Cellular IC50 | ~10 - 100 nM (Optimized) | ~200 - 500 nM | ~50 - 100 nM |
| Phenotype | Mitotic Slip / Aneuploidy | Polyploidy / Apoptosis | EMT Inhibition |
| Selectivity Risk | ROCK1/2 , PKA (due to pyridine) | Aurora A/B (Promiscuous) | p38 MAPK |
| Solubility | High (Polar Pyran/Amine) | Moderate | Moderate |
Key Insight: Unlike Reversine, which often hits Aurora kinases causing cytokinesis failure, PyTHP-M derivatives typically drive mitotic slip (exit from mitosis without division) followed by apoptosis, a hallmark of pure TTK inhibition.
Orthogonal Validation Strategy
To confirm the biological effect is genuine, you must employ a "Triangulation" approach: Biochemical Potency , Cellular Target Engagement , and Phenotypic Rescue .
Workflow Diagram
Caption: Step-by-step orthogonal validation workflow ensuring on-target specificity.
Detailed Experimental Protocols
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Purpose: To quantify the intrinsic affinity of the PyTHP-M compound for the target kinase (TTK or ALK5) without cellular membrane barriers.[1]
Materials:
-
Recombinant Human TTK or ALK5 kinase (SignalChem).
-
Substrate: Myelin Basic Protein (MBP) or specific peptide.
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Procedure:
-
Preparation: Dilute PyTHP-M compound in 100% DMSO to 100x final concentration (10-point dose response, e.g., 10
M to 0.5 nM). -
Reaction Mix: In a 384-well white plate, add:
-
2
L Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). -
1
L Compound.[1] -
2
L Substrate/ATP mix (ATP at apparent).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Termination: Add 5
L ADP-Glo™ Reagent to stop reaction and deplete remaining ATP.[1] Incubate 40 min at RT. -
Detection: Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min. -
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: To prove the compound penetrates the cell membrane and inhibits the phosphorylation of the endogenous substrate.
Context: For TTK inhibition, monitor p-KNL1 (Thr180) or p-Histone H3 .[1] For ALK5, monitor p-Smad2/3 .[1]
Procedure:
-
Seeding: Seed HeLa or A549 cells (
cells/well) in 6-well plates. Allow attachment (24h). -
Synchronization (TTK specific): Treat cells with Nocodazole (100 ng/mL) for 16h to arrest in mitosis (prometaphase).
-
Treatment: Add PyTHP-M compound (at
IC50) for 2 hours in the continued presence of Nocodazole. -
Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).
-
Blotting:
-
Result: A potent PyTHP-M inhibitor will abolish the phosphorylation signal despite the Nocodazole arrest (forcing "Mitotic Slip").[1]
Troubleshooting & Scientific Integrity (E-E-A-T)
Common Pitfalls
-
The "Pyridine Trap": Pyridine moieties can sometimes inhibit CYP450 enzymes non-specifically.[1] Always run a liver microsome stability assay early.[1]
-
Off-Target ROCK Inhibition: The PyTHP-M scaffold is very similar to Y-27632 (ROCK inhibitor).[1] If your cells show "neurite outgrowth" or extreme flattening, you are likely hitting ROCK1/2, not TTK.
-
Correction: Test compound against ROCK1/2 in the biochemical panel.[1]
-
-
Solubility Artifacts: The methanamine linker can be reactive.[1] Ensure the compound is stored as a stable salt (e.g., Hydrochloride) and not free base if unstable.
Genetic Orthogonality
To satisfy the highest rigor (Trustworthiness), compare the drug phenotype with siRNA knockdown :
References
-
European Patent Office. (2014).[1] Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. EP 2766352 B1.[1] Link
- Source of the specific PyTHP-M intermediate synthesis and its applic
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Link
- Verification of the core tetrahydropyran-amine building block properties.
-
Jelluma, N., et al. (2008). Chromosomal Instability by Inefficient Mps1 Auto-Activation. PLoS ONE, 3(6), e2415. Link
- Authoritative source on the biological phenotype of TTK/Mps1 inhibition (Mitotic Slip).
-
SignalChem. (2025).[1] TTK (Mps1) Kinase Assay Systems. Link
- Source for valid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
